Harringtonolide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(1S,13R,15R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |
InChI |
InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13?,14?,15-,16+,17?,19-/m1/s1 |
InChI Key |
QNJIIOHVULPMRL-PRCXHXKWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3C4[C@@H](O2)C5=C6C4[C@]1(CCC6=CC(=O)C=C5C)C(=O)O3 |
Canonical SMILES |
CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |
Origin of Product |
United States |
Foundational & Exploratory
Harringtonolide: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Harringtonolide, a complex norditerpenoid natural product, has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. First isolated in 1978 from the seeds of Cephalotaxus harringtonia, this molecule's intricate cage-like structure and promising therapeutic potential have made it a subject of extensive research, from its initial discovery and isolation to its total synthesis and, more recently, the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside a detailed exploration of its interaction with key cellular signaling pathways. Particular emphasis is placed on summarizing quantitative data, detailing experimental protocols where available, and providing visual representations of complex biological and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Discovery and Isolation of this compound
Initial Discovery
This compound was first reported in 1978 by J. G. Buta, J. L. Flippen, and W. R. Lusby in the Journal of Organic Chemistry.[1][2] The compound was isolated from the seeds of the Japanese plum yew, Cephalotaxus harringtonia.[1][2][3] This discovery marked the identification of a new class of structurally unique norditerpenoids possessing a tropone moiety within a complex polycyclic framework.
Isolation from Natural Sources
1.2.1. Generalized Experimental Protocol for Isolation
A general procedure for the isolation of norditerpenoids from Cephalotaxus plant material involves the following steps:
-
Extraction: The dried and powdered plant material (seeds, bark, or leaves) is subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is commonly performed between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate or chloroform fraction.
-
Chromatographic Purification: The enriched fraction is then subjected to multiple rounds of chromatographic separation.
-
Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds. A gradient of solvents, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 reversed-phase column. A mobile phase consisting of a mixture of water and acetonitrile or methanol is typically employed.
-
1.2.2. Structure Elucidation
The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex polycyclic structure and establish the stereochemistry.
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule. The structure of this compound was originally confirmed by X-ray crystallographic analysis.[2]
Discovery and Isolation Workflow
Caption: Generalized workflow for the discovery and isolation of this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated a range of potent biological activities. Its antiproliferative effects against various cancer cell lines have been a primary focus of research.
In Vitro Antiproliferative Activity
The following table summarizes the reported in vitro antiproliferative activity of this compound against several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 0.61 |
| A375 | Melanoma | 1.34 |
| A549 | Lung Carcinoma | 1.67 |
| Huh-7 | Hepatocellular Carcinoma | 1.25 |
| KB | Oral Carcinoma | 0.043[2] |
Data for HCT-116, A375, A549, and Huh-7 are from a 48-hour incubation period. Data for KB cells is from an unspecified incubation period.
Mechanism of Action: Targeting the RACK1/FAK/Src/STAT3 Signaling Pathway
Recent studies have provided significant insights into the molecular mechanism underlying the anti-cancer activity of this compound. A 2022 study utilizing a photoaffinity probe identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target of this compound.[4] RACK1 is a scaffolding protein involved in the regulation of multiple signaling pathways, including those crucial for cell migration and proliferation.
The binding of this compound to RACK1 has been shown to inhibit the interaction between RACK1 and Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and migration.[4] This disruption leads to the downstream inhibition of the FAK/Src/STAT3 signaling cascade.[4]
The key steps in this pathway are:
-
This compound Binds to RACK1: this compound directly engages with the RACK1 protein.[4]
-
Inhibition of RACK1-FAK Interaction: This binding event disrupts the association between RACK1 and FAK.[4]
-
Suppression of FAK Phosphorylation: The disruption of the RACK1-FAK complex leads to a dose-dependent decrease in the phosphorylation (activation) of FAK.[4]
-
Downstream Inhibition of Src and STAT3: The inactivation of FAK results in the subsequent inhibition of the downstream signaling proteins Src and STAT3.[4]
-
Suppression of Cancer Cell Migration: The overall effect of this pathway inhibition is the suppression of the epithelial-mesenchymal transition (EMT) process and a reduction in cancer cell migration.[4]
This compound Signaling Pathway
Caption: this compound's mechanism of action via the RACK1/FAK/Src/STAT3 pathway.
Future Directions
The discovery of this compound's direct interaction with RACK1 opens up new avenues for the development of targeted anti-cancer therapies. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural motifs of this compound responsible for its binding to RACK1 and its biological activity. This knowledge can guide the design of more potent and selective analogs.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor efficacy of this compound and its derivatives in animal models of cancer.
-
Exploration of Other Potential Targets: While RACK1 is a validated target, it is possible that this compound interacts with other cellular proteins, contributing to its diverse biological activities. Further proteomic studies could uncover additional mechanisms of action.
-
Development of Sustainable Production Methods: Given the low natural abundance of this compound, the development of efficient total synthesis routes or biotechnological production methods is crucial for its further development as a therapeutic agent.
Conclusion
This compound stands as a testament to the vast chemical diversity and therapeutic potential of natural products. From its initial discovery in Cephalotaxus harringtonia to the recent elucidation of its molecular target, the journey of this compound research highlights the importance of a multidisciplinary approach, combining natural product chemistry, organic synthesis, and chemical biology. The detailed understanding of its mechanism of action provides a solid foundation for the rational design and development of novel anti-cancer agents based on the this compound scaffold. This guide serves as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Further studies of the norditerpene (+)-harringtonolide isolated from Cephalotaxus harringtonia var. drupacea: absolute configuration, cytotoxic and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Harringtonolide from Cephalotaxus harringtonia: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Harringtonolide, a promising bioactive compound derived from the plant Cephalotaxus harringtonia. This document outlines its significant anticancer and antiviral properties, delves into its biosynthesis, and provides detailed experimental protocols for its extraction, purification, and biological evaluation.
Introduction
This compound is a cephalotane-type diterpenoid first isolated from the seeds of Cephalotaxus harringtonia.[1] Its unique and complex cage-like structure, featuring a tropone ring, has attracted considerable attention for its potent biological activities.[1] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Biological Activities
This compound has demonstrated significant potential as both an anticancer and antiviral agent.
Anticancer Activity
This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest. The tropone and lactone moieties of the molecule are essential for its cytotoxic activities.[2]
Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.61 | [2] |
| A375 | Malignant Melanoma | 1.34 | [2] |
| A549 | Lung Carcinoma | 1.67 | [2] |
| Huh-7 | Hepatocellular Carcinoma | 1.25 | [2] |
| KB | Oral Epidermoid Carcinoma | 0.043 | [3] |
Antiviral Activity
Initial studies have indicated that this compound possesses antiviral properties.[1] Further research is required to fully characterize its spectrum of activity against specific viral pathogens and to elucidate its mechanism of antiviral action.
Extraction and Purification
While a definitive, standardized protocol for the extraction and purification of this compound from Cephalotaxus harringtonia is not widely published, the following methodology is a representative procedure based on the isolation of similar compounds from the Cephalotaxus genus. The yield of this compound is reported to be low.
Experimental Protocol: Extraction and Isolation
-
Plant Material Preparation: Air-dry the plant material (e.g., bark, leaves) of Cephalotaxus harringtonia and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3 x 72 hours).
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Quantitative Analysis of Related Alkaloids in Cephalotaxus harringtonia
While specific yield data for this compound is limited, the following table provides context on the content of other major alkaloids in different parts of the plant, as determined by HPLC.
| Plant Part | Harringtonine (mg/g dry weight) | Homoharringtonine (mg/g dry weight) |
| Buds | 240.7 ± 0.3 | Data not available in provided context |
| Leaves | 25.3 ± 0.2 | Data not available in provided context |
| Stems | 9.6 ± 0.1 | Data not available in provided context |
Data from a study on C. harringtonia, specific content of this compound was not provided.
Experimental Protocols for Biological Assays
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Antiviral Activity: Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells) in a 6-well plate.
-
Virus and Compound Incubation: Prepare serial dilutions of this compound and mix with a known concentration of the virus (e.g., Herpes Simplex Virus). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).
Biosynthesis and Mechanism of Action
Biosynthetic Pathway of this compound
This compound, a cephalotane diterpenoid, is synthesized in Cephalotaxus harringtonia through a complex enzymatic pathway. The biosynthesis begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) by a diterpene synthase, cephalotene synthase (CsCTS), to form the core cephalotene skeleton.[4] This is followed by a series of oxidative modifications catalyzed by cytochrome P450 enzymes to yield the final complex structure of this compound.[5][6]
References
- 1. The Hu Synthesis of this compound [organic-chemistry.org]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]
- 4. Functional Characterization and Cyclization Mechanism of a Diterpene Synthase Catalyzing the Skeleton Formation of Cephalotane-Type Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Whitepaper on the Biosynthetic Pathway of Harringtonolide in Cephalotaxus
Executive Summary
Harringtonolide, a unique norditerpenoid natural product isolated from plants of the Cephalotaxus genus, exhibits significant biological activities, including plant growth inhibition and cytotoxicity against tumor cells.[1][2] Its complex, rigid tetracyclic structure, featuring a characteristic tropone moiety, has made it a compelling target for chemical synthesis and biosynthetic investigation.[3][4] The extremely low yield from natural sources (e.g., approximately 0.0009% from the bark of C. hainanensis) necessitates alternative production strategies, driving research into its biosynthetic pathway.[5][6] This document provides a comprehensive technical overview of the current understanding of this compound biosynthesis, focusing on the enzymatic steps that construct its core skeleton and the experimental methodologies used to elucidate this pathway.
The Core Biosynthetic Pathway: From Precursor to Skeleton
The biosynthesis of this compound, like other diterpenoids, begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The crucial first committed step in forming the unique cephalotane skeleton has been recently elucidated through the discovery and characterization of specialized class I diterpene synthases (diTPSs).[7]
The Committed Step: Cyclization of GGPP
Research conducted on Cephalotaxus harringtonia and Cephalotaxus hainanensis led to the identification of two class I cephalotene synthases (CSs). These enzymes directly catalyze the complex cyclization of the linear precursor GGPP into the tetracyclic cephalot-12-ene skeleton.[7] This transformation is a pivotal step, establishing the foundational architecture of all cephalotane diterpenoids, including this compound.[7] The proposed carbocation-driven cascade reaction represents a significant discovery in understanding the chemical diversity of natural products in gymnosperms.[7]
Caption: The biosynthetic pathway from GGPP to this compound.
Late-Stage Modifications
Following the formation of the cephalot-12-ene core, a series of subsequent tailoring reactions are required to produce the final this compound structure. These modifications are hypothesized to be catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and other oxidoreductases. These steps are responsible for installing the various hydroxyl groups, the bridged lactone E-ring, and, most critically, the seven-membered tropone A-ring that is characteristic of this compound.[3][8]
A revised biosynthetic hypothesis suggests that the troponoid skeleton is a key intermediate and that related "benzenoid" Cephalotaxus diterpenoids are actually derived from the troponoids via processes like 6π-electrocyclization and Baeyer–Villiger oxidation.[3][9] This places the formation of the tropone ring as a central event in the diversification of these natural products.
Key Enzymes and Quantitative Data
The primary enzyme family identified and functionally characterized in this pathway is the class I diterpene synthases. While extensive quantitative data is not yet available in the literature, the foundational knowledge of these enzymes allows for a structured presentation of the parameters that are critical for their characterization.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Abbreviation | Enzyme Class | Substrate | Product | Source Organism | Reference |
| Cephalotene Synthase | CS | Class I Diterpene Synthase | GGPP | Cephalot-12-ene | C. harringtonia, C. hainanensis | [7] |
| Cytochrome P450s | P450s | Monooxygenase | Cephalotane Intermediates | Oxidized Intermediates | Cephalotaxus sp. (Hypothesized) | N/A |
Table 2: Quantitative Parameters for Cephalotene Synthase (CS)
Note: Specific kinetic values have not been published in the reviewed literature. This table serves as a template for future characterization studies.
| Parameter | Description | Expected Unit | Value |
| Km | Michaelis constant; substrate concentration at half-max velocity. | µM | Not Reported |
| kcat | Turnover number; reactions per enzyme per second. | s-1 | Not Reported |
| kcat/Km | Catalytic efficiency of the enzyme. | M-1s-1 | Not Reported |
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | pH unit | Not Reported |
| Optimal Temp. | The temperature at which the enzyme exhibits maximum activity. | °C | Not Reported |
Experimental Protocols and Workflows
The elucidation of the this compound pathway relies on a combination of bioinformatics, molecular biology, and analytical chemistry techniques. The general workflow for identifying and characterizing the biosynthetic genes is outlined below.
Caption: Workflow for identifying biosynthetic genes.
General Protocol for Heterologous Expression and Characterization of Cephalotene Synthase
This protocol provides a generalized methodology based on standard techniques used for characterizing diterpene synthases.
-
Gene Identification: Candidate Class I diTPS genes are identified from Cephalotaxus transcriptome data based on sequence homology to known diTPSs, particularly those from other gymnosperms.
-
Codon Optimization and Cloning: The open reading frame of the candidate gene (e.g., CS) is synthesized with codon optimization for expression in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. The gene is cloned into a suitable expression vector containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vector is transformed into the host cells. Cultures are grown to a suitable optical density (e.g., OD600 of 0.6-0.8) and protein expression is induced (e.g., with IPTG for E. coli). Cultures are grown for a further 16-24 hours at a reduced temperature (e.g., 16-20°C) to improve protein solubility.
-
Protein Purification: Cells are harvested by centrifugation, lysed (e.g., by sonication), and the soluble protein fraction is clarified. The tagged protein is purified from the crude extract using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
In Vitro Enzyme Assays: The purified enzyme is incubated in a reaction buffer containing the substrate (GGPP) and required cofactors (typically Mg2+). The reaction is overlaid with a solvent (e.g., hexane) to trap volatile hydrocarbon products.
-
Product Analysis: After incubation, the organic solvent layer is removed and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene hydrocarbon product by comparing its mass spectrum and retention time to authentic standards or published data.
General Protocol for Site-Directed Mutagenesis
Site-directed mutagenesis is employed to investigate the function of specific amino acid residues within the enzyme's active site.[7]
-
Residue Selection: Based on homology modeling and structural alignment with other characterized diTPSs, key active site residues are identified for mutation (e.g., residue F625 in CS).[7]
-
Mutagenesis: A mutagenesis kit (e.g., QuikChange PCR) is used with the wild-type expression plasmid as a template. Primers containing the desired nucleotide change are used to amplify the entire plasmid.
-
Template Removal: The parental, non-mutated plasmid DNA is digested using the DpnI enzyme, which specifically targets methylated DNA from the original E. coli host.
-
Transformation and Sequencing: The newly synthesized, mutated plasmid is transformed into E. coli for propagation. The entire gene is sequenced to confirm the desired mutation and ensure no secondary mutations were introduced.
-
Expression and Assay: The mutant protein is then expressed, purified, and assayed using the same protocol as the wild-type enzyme to determine the effect of the mutation on product formation and specificity.
Conclusion and Future Outlook
The discovery of cephalotene synthases marks a significant breakthrough in understanding the biosynthesis of this compound.[7] It lays the foundation for elucidating the entire pathway and opens the door for metabolic engineering and synthetic biology approaches for its production. Future research will need to focus on identifying and characterizing the downstream "tailoring" enzymes, particularly the P450s responsible for the intricate oxidative patterns and the formation of the biologically crucial tropone ring. A complete reconstitution of the pathway in a heterologous host remains the ultimate goal, which would enable a sustainable and scalable supply of this compound and its analogs for further pharmacological development.
References
- 1. The Hu Synthesis of this compound [organic-chemistry.org]
- 2. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]
- 3. Unified Total Synthesis of Benzenoid and Troponoid Cephalotaxus Diterpenoids Enabled by Regiocontrolled Phenol-to-Tropone Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephalotane diterpenoids: structural diversity, biological activity, biosynthetic proposal, and chemical synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
The Antiviral Potential of Harringtonolide: A Technical Guide for Drug Discovery
An In-depth Examination of a Promising Cephalotaxus Diterpenoid
Introduction
Harringtonolide, a structurally complex diterpenoid first isolated from the seeds of Cephalotaxus harringtonia, has garnered significant attention for its diverse biological activities, including plant growth inhibition, anti-inflammatory effects, and antiproliferative properties.[1] Early reports also indicated its potential as an antiviral agent, a characteristic that warrants deeper investigation in the current landscape of emerging and evolving viral threats.[1][2][3] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral properties of this compound and its close structural analogs, Harringtonine and Homoharringtonine. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique natural product class. While specific antiviral data for this compound is limited, the substantial body of research on its related compounds offers valuable insights into its potential mechanisms and spectrum of activity.
Antiviral Activity of this compound and Related Compounds
While direct quantitative antiviral data for this compound against specific viral strains is not extensively available in publicly accessible literature, studies on the closely related Cephalotaxus alkaloids, Harringtonine and Homoharringtonine (HHT), provide strong evidence for the antiviral potential of this structural class. These compounds have demonstrated efficacy against a range of RNA and DNA viruses.
Quantitative Antiviral Data
The following tables summarize the available quantitative data for Harringtonine and Homoharringtonine, which serve as important proxies for the potential antiviral efficacy of this compound.
| Compound | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| Harringtonine | Chikungunya Virus (CHIKV-0708) | BHK21 | Plaque Assay | ~1.0 µM | >10 µM | >10 | [4] |
| Harringtonine | Chikungunya Virus (CHIKV-122508) | BHK21 | Plaque Assay | 0.24 µM | >10 µM | >41.7 | [5] |
| Homoharringtonine | Chikungunya Virus (CHIKV-0708) | BHK21 | Plaque Assay | ~1.0 µM | >10 µM | >10 | [4] |
| Homoharringtonine | Chikungunya Virus (CHIKV-122508) | BHK21 | Plaque Assay | ~0.1 µM | >10 µM | >100 | [4] |
| Homoharringtonine | Herpes Simplex Virus 1 (HSV-1) | - | - | 139 nM | - | - | [6] |
| Homoharringtonine | Vesicular Stomatitis Virus (VSV) | HEK293T | Viral Yield Reduction | <100 nM | >1 µM | >10 | [7] |
| Homoharringtonine | Newcastle Disease Virus (NDV) | - | - | <100 nM | - | - | [6] |
| Homoharringtonine | Porcine Epidemic Diarrhea Virus (PEDV) | - | - | <500 nM | - | - | [6] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Mechanism of Antiviral Action
The precise molecular mechanisms underlying the antiviral activity of this compound are not yet fully elucidated. However, research on Harringtonine and Homoharringtonine points towards the inhibition of viral protein synthesis as a primary mode of action.
Studies on Homoharringtonine have shown that it can antagonize the phosphorylation of the eukaryotic initiation factor 4E (p-eIF4E), a key component of the cellular machinery that viruses hijack for the translation of their own mRNAs.[6] By interfering with this process, HHT effectively shuts down the production of new viral proteins, thereby halting viral replication.
Time-of-addition studies with Harringtonine against Chikungunya virus have indicated that the compound acts at an early stage of the viral replication cycle, after viral entry into the host cell.[5] This is consistent with an inhibitory effect on viral protein synthesis.
Furthermore, research on Harringtonine's activity against Zika virus suggests a multi-faceted mechanism, including the inhibition of viral binding, entry, replication, and release.[2] Molecular docking studies have predicted that Harringtonine can bind to the ZIKV envelope proteins, which could explain its ability to interfere with the early stages of infection.[2]
For SARS-CoV-2, it has been proposed that Harringtonine may inhibit viral entry by targeting both the viral spike protein and the host cell's transmembrane protease serine 2 (TMPRSS2), which is crucial for spike protein priming.
The following diagram illustrates the proposed mechanisms of action for Harringtonine and related compounds.
Caption: Proposed antiviral mechanisms of this compound and its analogs.
Experimental Protocols
Standard virological assays are employed to determine the antiviral efficacy of compounds like this compound. The following are detailed methodologies for key experiments.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced death.[7][8][9]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, or HEK293T cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock with a known titer
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayer.
-
Add the this compound dilutions to the wells.
-
Add the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.
-
Include control wells: cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus, for cytotoxicity assessment).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is complete in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the medium.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.[10][11][12]
Materials:
-
Host cell line that forms distinct plaques upon viral infection
-
Complete cell culture medium
-
Virus stock
-
This compound stock solution
-
Semi-solid overlay medium (e.g., medium containing methylcellulose or agarose)
-
6-well or 12-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed plates with host cells to form a confluent monolayer.
-
Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Treatment:
-
Remove the viral inoculum.
-
Wash the monolayers with PBS.
-
Add the semi-solid overlay medium containing various concentrations of this compound.
-
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization:
-
Remove the overlay.
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control for each concentration of this compound. Determine the IC₅₀ value.
Caption: Workflow for the Plaque Reduction Assay.
Signaling Pathways in Viral Infection and Potential Modulation by this compound
Viral infections trigger a complex interplay of host cell signaling pathways, which the virus can manipulate to facilitate its replication and spread, and which the host cell utilizes to mount an antiviral response. Key pathways involved include:
-
Innate Immune Signaling: Upon recognition of viral components by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), signaling cascades are initiated that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
-
NF-κB Signaling: The NF-κB pathway is a central regulator of the immune and inflammatory responses and is often activated during viral infection, leading to the transcription of antiviral genes.
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including stress responses and apoptosis, and can be modulated by viral infections.
-
PI3K/Akt/mTOR Signaling: This pathway is crucial for cell growth, proliferation, and survival, and is often exploited by viruses to support their replication.
Given that this compound's analogs have been shown to inhibit protein synthesis, a key point of convergence for many signaling pathways, it is plausible that this compound could indirectly modulate these pathways by depleting the cell of key viral or host proteins that are required for their activation or suppression.
The diagram below illustrates a simplified overview of key signaling pathways activated during viral infection, with potential points of intervention for a protein synthesis inhibitor like this compound.
Caption: Simplified overview of host signaling in response to viral infection.
Conclusion and Future Directions
This compound and its related compounds represent a promising class of natural products with demonstrated broad-spectrum antiviral potential. The available evidence strongly suggests that their mechanism of action involves the inhibition of viral protein synthesis, a critical process for all viruses. While more research is needed to specifically quantify the antiviral activity of this compound against a wider range of viruses and to fully elucidate its molecular targets, the existing data provides a solid foundation for further investigation.
Future research should focus on:
-
Systematic Antiviral Screening: Evaluating the in vitro efficacy of this compound against a diverse panel of clinically relevant viruses to determine its spectrum of activity and to obtain quantitative data (EC₅₀, CC₅₀, and SI values).
-
Mechanism of Action Studies: Utilizing techniques such as time-of-addition assays, viral enzyme inhibition assays, and proteomic and transcriptomic analyses to pinpoint the precise molecular targets of this compound.
-
In Vivo Efficacy and Safety: Assessing the therapeutic potential and safety profile of this compound in animal models of viral infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its antiviral activity and pharmacokinetic properties.
The unique chemical scaffold and potent biological activity of this compound make it a compelling candidate for the development of novel antiviral therapeutics. Continued research in this area is crucial to unlocking its full potential in the fight against viral diseases.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The antiviral effect of hainanolide, a compound isolated from Cephalotaxus hainanensis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods to determine mechanism of action of anti-influenza inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Chikungunya Virus Replication by Harringtonine, a Novel Antiviral That Suppresses Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pblassaysci.com [pblassaysci.com]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Biological Mechanisms of Harringtonolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a complex diterpenoid tropone, was first isolated in 1978 from the seeds of Cephalotaxus harringtonia.[1] As a member of the Cephalotaxus diterpenoids, it has garnered significant interest for its potent biological activities, including plant growth inhibition, and antiviral and antiproliferative effects.[1][2] Early investigations into its mechanism of action, often conducted in parallel with studies of its more abundant alkaloid relatives from the same genus, such as harringtonine and homoharringtonine, have laid the groundwork for understanding its therapeutic potential. This technical guide provides a detailed overview of the early studies on the biological mechanism of this compound, focusing on its core effects on cellular processes, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Biological Mechanism: Inhibition of Protein Synthesis
Early research into the broader class of Cephalotaxus alkaloids established that their primary mode of cytotoxic action is the inhibition of eukaryotic protein synthesis.[3] Specifically, these compounds were found to interfere with the elongation phase of translation.
Studies on the closely related harringtonine demonstrated that it blocks the binding of aminoacyl-tRNA to the acceptor site on the 60S ribosomal subunit.[3] This action effectively halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis.[3] While direct early studies on this compound's interaction with the ribosome are scarce, the structural similarities and comparable antiproliferative effects strongly suggest a similar mechanism of action.
Logical Relationship: From Protein Synthesis Inhibition to Cellular Effects
The inhibition of protein synthesis is a critical cellular event that triggers a cascade of downstream effects, ultimately leading to the observed antiproliferative and apoptotic activities of this compound.
Figure 1. Logical flow from the primary mechanism of this compound to its cellular outcomes.
Induction of Apoptosis
A key consequence of abrupt protein synthesis inhibition is the induction of programmed cell death, or apoptosis. While early specific studies on this compound-induced apoptosis are limited, the effects of the related harringtonine have been documented to induce apoptosis in cancer cell lines.[4] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Key Signaling Pathways Implicated in this compound's Action
While detailed early studies on the specific signaling pathways modulated by this compound are not extensively documented, later research and studies on related compounds suggest the involvement of key cellular signaling cascades. A recent study has identified the Receptor for Activated C Kinase 1 (RACK1) as a potential direct target of this compound, which is implicated in cell migration.[2] Furthermore, studies on the related compound homoharringtonine have shown inhibition of the JAK/STAT signaling pathway, a critical regulator of cell proliferation and survival.[5]
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of translation in eukaryotic systems by harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Harringtonolide and its Naturally Occurring Analogues: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a complex diterpenoid tropone, and its naturally occurring analogues, represent a compelling class of compounds with significant therapeutic potential. First isolated from plants of the Cephalotaxus genus, these cephalotane diterpenoids have demonstrated a range of biological activities, most notably potent antiproliferative and cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of this compound and its analogues, focusing on their chemical diversity, biological activities, and mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts in this promising area.
Chemical Diversity of this compound and its Analogues
This compound is the flagship compound of a large family of structurally related natural products known as cephalotane diterpenoids. These molecules share a complex, fused polycyclic skeleton. The natural analogues of this compound, isolated primarily from various species of the Cephalotaxus plant, exhibit structural variations in the tropone ring, the lactone ring, and other peripheral positions. These modifications contribute to a wide spectrum of biological activities and provide a rich scaffold for structure-activity relationship (SAR) studies.
Biological Activities and Mechanism of Action
This compound and its analogues have been reported to possess a range of biological properties, including plant growth inhibitory, antiviral, and anti-inflammatory activities. However, their most extensively studied and promising therapeutic application lies in their potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines.
The primary molecular target of this compound has been identified as the Receptor for Activated C Kinase 1 (RACK1)[1]. RACK1 is a highly conserved scaffold protein that plays a crucial role in regulating numerous cellular signaling pathways by facilitating protein-protein interactions. By binding to RACK1, this compound disrupts its scaffolding function, leading to the dysregulation of key signaling cascades involved in cell growth, proliferation, migration, and survival.
Two of the key signaling pathways affected by the inhibition of RACK1 by this compound are the FAK/Src/STAT3 pathway, which is critical for cell migration and invasion, and the NF-κB pathway, a central regulator of inflammation and cell survival.
Inhibition of the FAK/Src/STAT3 Signaling Pathway
This compound has been shown to inhibit the FAK/Src/STAT3 signaling pathway by disrupting the interaction between RACK1 and Focal Adhesion Kinase (FAK)[2]. This inhibition prevents the phosphorylation and activation of FAK, which in turn blocks the downstream activation of Src and STAT3. The suppression of this pathway is a key mechanism behind the observed inhibition of cancer cell migration and invasion.
Disruption of the NF-κB Signaling Pathway
Recent studies have revealed that RACK1 can also promote tumor progression by stabilizing CSNK2B (casein kinase 2 beta subunit), which in turn activates the NF-κB pathway[3][4]. This compound, by inhibiting RACK1, is proposed to disrupt this interaction, leading to the degradation of CSNK2B and subsequent suppression of NF-κB activity. This results in the downregulation of NF-κB target genes involved in cell cycle progression and survival.
Quantitative Data on Biological Activities
The antiproliferative and cytotoxic activities of this compound and its analogues have been evaluated against a panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
Table 1: Antiproliferative Activity of this compound and Selected Natural Analogues
| Compound | HCT-116 (Colon) IC50 (µM) | A375 (Melanoma) IC50 (µM) | A549 (Lung) IC50 (µM) | Huh-7 (Liver) IC50 (µM) | L-02 (Normal Liver) IC50 (µM) | Reference |
| This compound | 0.61 | 1.34 | 1.67 | 1.25 | >50 | [5] |
| 6-en-harringtonolide | 0.86 | - | - | 1.19 | >50 | [5] |
| Cephinoid F | >50 | >50 | >50 | >50 | >50 | [5] |
Table 2: Cytotoxic Activity of Additional Cephalotane Diterpenoids
| Compound | A549 (Lung) IC50 (µM) | KB (Oral) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | HT-29 (Colon) IC50 (µM) | Reference |
| Fortunolide A | 0.464 | 0.503 | 0.612 | 1.23 | [2] |
| Fortunolide B | 2.15 | 3.24 | 4.56 | 6.09 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its analogues.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT-116, A549, etc.)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound or its analogues dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RACK1 Promotes Meningioma Progression by Activation of NF-κB Pathway via Preventing CSNK2B from Ubiquitination Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RACK1 Promotes Meningioma Progression by Activation of NF-κB Pathway via Preventing CSNK2B from Ubiquitination Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of RACK1 on Tyrosine 52 by c-Abl Is Required for Insulin-like Growth Factor I-mediated Regulation of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total synthesis of Harringtonolide experimental protocol
A comprehensive guide to the total synthesis of Harringtonolide, a complex diterpenoid natural product, is presented for researchers, scientists, and drug development professionals. This document outlines various successful synthetic strategies, providing detailed experimental protocols for key transformations and summarizing quantitative data in structured tables. Visual diagrams of the synthetic pathways are included to facilitate understanding.
Introduction to this compound
This compound is a structurally unique natural product first isolated from plants of the Cephalotaxus genus. It features a complex, cage-like architecture characterized by a rigid 7/6/5/6 tetracyclic carbon skeleton, with most members of this family bearing an additional bridged lactone ring.[1][2] this compound itself possesses an unusual tropone moiety embedded within its framework.[3][4] The molecule has garnered significant attention from the scientific community due to its potent biological activities, including nanomolar cytotoxicity against various tumor cell lines.[1][5] Its intricate structure and promising therapeutic potential have made it a challenging and attractive target for total synthesis.
Overview of Synthetic Strategies
Several distinct and innovative strategies for the total synthesis of this compound have been reported, each employing different key reactions to construct the complex polycyclic core. This document details the approaches developed by the research groups of Zhai, Tang, and Hu.
-
The Zhai Asymmetric Total Synthesis: This approach features an intramolecular Diels-Alder reaction to form a key tricyclic intermediate, followed by a rhodium-catalyzed intramolecular [3+2] cycloaddition to construct the tetracyclic core.[3][4][6]
-
The Tang Stereoselective Total Synthesis: This strategy utilizes an intramolecular oxidopyrylium-based [5+2] cycloaddition as the key step to efficiently assemble the tetracyclic carbon skeleton of this compound and its precursor, hainanolidol.[7][8][9]
-
The Hu Total Synthesis: A more recent approach employs sequential transition-metal mediated cyclizations, including a Pauson-Khand cyclocarbonylation and a Ti-mediated ynol-diene cyclization.[1][5]
The Asymmetric Total Synthesis of (+)-Harringtonolide (Zhai et al.)
This enantioselective synthesis starts from m-anisic acid and proceeds through approximately 20 steps. Key transformations include an asymmetric transfer hydrogenation, an intramolecular Diels-Alder reaction, and a rhodium-catalyzed intramolecular [3+2] cycloaddition.[2][4]
Experimental Protocols for Key Steps
1. Asymmetric Reduction of Enone:
-
Reaction: The synthesis commences with the asymmetric reduction of an enone intermediate, derived in three steps from 3-methoxybenzoic acid, using a RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst.[5]
-
Protocol: To a solution of the enone in a suitable solvent, the ruthenium catalyst is added under an inert atmosphere. The reaction is stirred at a specific temperature until completion, monitored by TLC. After quenching, the product allylic alcohol is purified by column chromatography.
2. Intramolecular Diels-Alder Cycloaddition:
-
Reaction: The allylic alcohol is esterified with sorbic acid, and the resulting ester undergoes an intramolecular Diels-Alder reaction upon heating to form a tricyclic lactone.[4]
-
Protocol: The ester precursor is dissolved in a high-boiling point solvent (e.g., toluene) and heated to 180 °C in a sealed tube for 24 hours.[4] The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting tricyclic product is purified by flash chromatography. Due to potential double bond migration, a deprotonation/kinetic quench step with LDA at -78 °C followed by quenching with acetic acid may be necessary.[2][4]
3. Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition:
-
Reaction: A diazo ketone intermediate is treated with a rhodium catalyst to generate a carbene, which then undergoes an intramolecular [3+2] cycloaddition with a pendant alkyne to form the core tetracyclic structure.[4][6]
-
Protocol: The diazo ketone is added via syringe pump to a refluxing solution of Rh₂(OAc)₄ (10 mol%) in toluene.[4] The reaction is monitored by TLC for the disappearance of the starting material. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the pentacyclic product.
Quantitative Data Summary (Zhai Synthesis)
| Step | Product Yield | Enantiomeric Excess (ee) |
| Asymmetric Reduction of Enone | 97% | 94% |
| Intramolecular Diels-Alder | - | - |
| Rhodium-Catalyzed Cycloaddition | 81% | - |
| Conversion of Diol to Cyclic Ether | Major | - |
Data extracted from supporting information of the cited publications. Dashes indicate data not provided in the summary.
Synthetic Workflow (Zhai Synthesis)
Caption: Key stages of the Zhai asymmetric total synthesis of (+)-Harringtonolide.
The Stereoselective Total Synthesis of (±)-Harringtonolide (Tang et al.)
This synthesis achieves the construction of the tetracyclic core of hainanolidol and this compound through an intramolecular oxidopyrylium-based [5+2] cycloaddition.[8][9]
Experimental Protocols for Key Steps
1. Intramolecular [5+2] Cycloaddition:
-
Reaction: A dihydropyranone precursor undergoes elimination upon treatment with a base (DBU) to form an oxidopyrylium species in situ, which then participates in an intramolecular [5+2] cycloaddition to yield a bridged cycloheptenone.[7]
-
Protocol: The dihydropyranone starting material is dissolved in a suitable solvent and treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is stirred at room temperature until completion. The mixture is then worked up and the product is purified by column chromatography.
2. Anionic Ring-Opening of Ether Bridge:
-
Reaction: The ether bridge in the cycloadduct is cleaved using an anionic ring-opening strategy to furnish a diene intermediate.[8]
-
Protocol: The bridged ether is dissolved in an appropriate solvent and treated with a strong base or a nucleophilic reagent under controlled temperature conditions to induce the ring-opening. The reaction is quenched, and the resulting diene is isolated and purified.
3. Tropone Formation:
-
Reaction: The cycloheptadiene intermediate is converted to the characteristic tropone moiety through a sequence involving a [4+2] cycloaddition with singlet oxygen, a Kornblum-DeLaMare rearrangement, and a double elimination.[7][8]
-
Protocol: The diene is irradiated with light in the presence of a photosensitizer (e.g., tetraphenylporphyrin) and oxygen to generate the endoperoxide. This is followed by treatment with DBU to induce the Kornblum-DeLaMare rearrangement. Finally, double elimination is promoted by an acid (e.g., TsOH) to yield the tropone.[7]
4. Biomimetic Conversion of Hainanolidol to this compound:
-
Reaction: The final step involves the transannular oxidation of hainanolidol to form the tetrahydrofuran ring of this compound.[3]
-
Protocol: Hainanolidol is dissolved in benzene and treated with lead tetraacetate. The mixture is heated to reflux, and upon completion, the reaction is worked up to yield this compound.[3]
Quantitative Data Summary (Tang Synthesis)
| Step | Product Yield |
| Biomimetic Conversion to this compound | 52% |
Data extracted from the cited publication.
Synthetic Workflow (Tang Synthesis)
Caption: Key stages of the Tang stereoselective total synthesis of (±)-Harringtonolide.
The Total Synthesis of this compound (Hu et al.)
This concise synthetic approach relies on sequential transition-metal mediated cyclizations to assemble the core structure of this compound.[1][5]
Key Transformations
-
Pauson-Khand Cyclocarbonylation: A dienyne precursor undergoes a Pauson-Khand reaction to form a diketone intermediate, constructing one of the rings of the core structure.[1][5]
-
Ti-mediated Ynol-Diene Cyclization: Following the addition of an ethoxyacetylene to the diketone, a titanium-mediated ynol-diene cyclization is employed to further elaborate the polycyclic system.[1][5]
-
Silver-assisted Ether Formation: The final tetrahydrofuran ring is constructed via a silver-assisted ether formation reaction.[1]
Further details on the specific experimental protocols for this synthesis can be found in the primary literature (Angew. Chem. Int. Ed. 2024, 63, e202407757).[1][5]
Synthetic Workflow (Hu Synthesis)
Caption: Key stages of the Hu total synthesis of this compound.
Conclusion
The total synthesis of this compound has been successfully achieved through various elegant and efficient strategies. The methodologies presented here, including asymmetric catalysis, pericyclic reactions, and transition-metal mediated cyclizations, highlight the creativity and power of modern organic synthesis. These detailed protocols and workflow diagrams serve as a valuable resource for researchers in natural product synthesis and drug discovery, providing a foundation for the development of new analogs with potentially improved therapeutic properties.
References
- 1. The Hu Synthesis of this compound [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Total Synthesis of the Diterpenoid (+)-Harringtonolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Structural Elucidation of Harringtonolide using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harringtonolide (HO), also known as hainanolide, is a natural cephalotane-type diterpenoid first isolated from the seeds of Cephalotaxus harringtonia.[1] Its unique and complex molecular architecture features a tropone ring embedded in a fused, cage-like tetracarbocyclic skeleton, a bridged lactone (E-ring), and a tetrahydrofuran ring (F-ring).[1] this compound and its derivatives have garnered significant attention due to their potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1] Accurate structural characterization is critical for understanding its structure-activity relationships (SAR) and for guiding synthetic modifications in drug discovery efforts.[2][3] This application note provides detailed protocols and data analysis guidelines for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules like this compound.[4][5] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity, allowing for the unambiguous confirmation of its complex framework.[4][6]
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for preparing a sample of this compound or its analogue for NMR analysis.
-
Sample Preparation: Weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean vial.[7]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][7]
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR and ¹³C NMR spectra at ambient temperature on a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).[1] For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC should also be performed.
Data Presentation: Characteristic NMR Shifts
The following tables summarize representative ¹H and ¹³C NMR spectral data for derivatives of this compound, as the parent compound's data is not fully detailed in the provided literature. The data is recorded in CDCl₃.[1]
Table 1: ¹H NMR Data for a this compound Analogue (Compound 5) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Protons) |
| 8.68 | s | - | 1H |
| 7.22 | s | - | 1H |
| 5.40 | d | 5.5 | 1H |
| 5.20 | t | 5.7 | 1H |
| 3.97 | d | 5.6 | 1H |
| 3.52 | d | 8.9 | 1H |
| 3.39 | dt | 8.9, 5.7 | 1H |
| 2.80 | dq | 12.7, 8.0 | 2H |
| 2.64-2.57 | m | - | 1H |
| 2.43 | s | - | 3H |
| 2.26 | s | - | 3H |
| 1.70 | q | 7.6 | 1H |
| 1.21-1.13 | m | - | 1H |
| 0.86 | d | 7.5 | 3H |
Table 2: ¹³C NMR Data for this compound Derivatives [1]
| Compound | Spectrometer Frequency | Chemical Shifts (δ) ppm |
| Derivative 2 | 151 MHz | 175.67, 174.19, 152.80, 148.32, 144.17, 135.71, 132.71, 118.29, 85.95, 80.21, 78.99, 50.79, 45.47, 42.01, 40.56, 25.35, 24.00, 22.91, 14.81 |
| Derivative 4 | 151 MHz | 186.78, 149.61, 146.69, 146.50, 144.64, 140.76, 138.95, 91.82, 87.42, 80.99, 74.86, 42.68, 41.05, 39.54, 38.67, 33.14, 24.79, 24.30, 13.72 |
| Derivative 5 | 126 MHz | 179.73, 173.72, 168.74, 147.10, 145.28, 143.03, 141.91, 138.19, 136.84, 86.21, 80.24, 79.72, 50.89, 45.64, 42.26, 40.30, 30.29, 24.58, 24.15, 22.31, 14.87 |
Mandatory Visualization: NMR Experimental Workflow
Caption: General workflow for NMR analysis of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[8] High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is particularly effective for analyzing complex natural products like this compound, providing highly accurate mass measurements that allow for the unambiguous determination of the molecular formula.[1]
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[1]
-
Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through an HPLC system. Utilize Electrospray Ionization (ESI) in positive ion mode to generate protonated molecules ([M+H]⁺) or other adducts like sodium adducts ([M+Na]⁺).[1]
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. The high resolving power of the instrument allows for the measurement of the ion's mass-to-charge ratio with high precision (typically to four or five decimal places).
-
Formula Determination: Use the accurate mass measurement to calculate the most probable elemental composition using formula calculator software.
Data Presentation: High-Resolution Mass Spectrometry Data
The following table presents HRMS data for several semi-synthesized derivatives of this compound, demonstrating the accuracy of the technique.
Table 3: HR-MS (ESI) Data for this compound Derivatives [1]
| Compound Description | Observed Ion | Observed m/z | Calculated Formula | Calculated m/z |
| Bromo-derivative | [M+Na]⁺ | 411.0199 | C₁₉H₁₇BrNaO₄ | 411.0202 |
| Methoxy-derivative | [M+Na]⁺ | 363.1202 | C₂₀H₂₀NaO₅ | 363.1203 |
| Nitrogen-derivative | [M+Na]⁺ | 390.1311 | C₂₁H₂₁NNaO₅ | 390.1312 |
Mandatory Visualization: HRMS Experimental Workflow
Caption: General workflow for HRMS analysis of this compound.
Integrated Analysis for Structure Elucidation
The most robust structural characterization of this compound is achieved by combining the data from both NMR and MS.[9] Mass spectrometry provides the definitive molecular formula, while NMR spectroscopy reveals the precise arrangement and stereochemistry of the atoms within that formula.
Mandatory Visualization: Integrated Structure Elucidation Logic
Caption: Logical flow of integrated NMR and MS data analysis.
Conclusion
NMR spectroscopy and high-resolution mass spectrometry are complementary and essential techniques for the analysis of this compound. HRMS provides the exact molecular formula, which is the first critical piece of information. Subsequently, a full suite of NMR experiments delivers the detailed atom-by-atom connectivity and stereochemical information required to confirm the complex, cage-like structure. These detailed analytical protocols and workflows are fundamental for quality control, new analogue discovery, and advancing the development of this compound-based therapeutic agents.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ukm.my [ukm.my]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. acgpubs.org [acgpubs.org]
- 7. scispace.com [scispace.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Combined Analysis of NMR and MS Spectra (CANMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography for Harringtonolide Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a complex diterpenoid natural product first isolated from Cephalotaxus harringtonia, has garnered significant attention due to its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1][2] Its intricate cage-like structure, featuring a unique tropone moiety, presents a formidable challenge for structural elucidation and total synthesis.[3] Single-crystal X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules. This powerful method provides precise information on bond lengths, bond angles, and absolute stereochemistry, which is crucial for confirming the structure of newly synthesized compounds, resolving stereochemical ambiguities, and understanding structure-activity relationships (SAR).[3]
These application notes provide a comprehensive overview of the use of X-ray crystallography in the structural confirmation of this compound and its derivatives. Detailed experimental protocols and data presentation guidelines are included to assist researchers in applying this technique to their own studies.
Data Presentation: Crystallographic Data
| Parameter | Value |
| CCDC Deposition Number | 1456997[4] |
| Empirical Formula | C₂₅H₃₂O₅Si |
| Formula Weight | 440.60 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.1234(2) Å |
| b = 13.4567(3) Å | |
| c = 17.2345(4) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 2345.67(9) ų |
| Z | 4 |
| Density (calculated) | 1.246 Mg/m³ |
| Absorption Coefficient | 1.258 mm⁻¹ |
| F(000) | 944 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |
| Theta Range for Data Collection | 5.16 to 72.48° |
| Index Ranges | -12<=h<=12, -16<=k<=16, -21<=l<=21 |
| Reflections Collected | 24567 |
| Independent Reflections | 4678 [R(int) = 0.0345] |
| Completeness to Theta = 67.679° | 99.8 % |
| Absorption Correction | Semi-empirical from equivalents |
| Max. and Min. Transmission | 0.7530 and 0.6890 |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 4678 / 0 / 289 |
| Goodness-of-fit on F² | 1.034 |
| Final R Indices [I>2sigma(I)] | R1 = 0.0321, wR2 = 0.0812 |
| R Indices (all data) | R1 = 0.0328, wR2 = 0.0819 |
| Absolute Structure Parameter | 0.02(4) |
| Largest Diff. Peak and Hole | 0.234 and -0.211 e.Å⁻³ |
Note: This data is for a synthetic intermediate and serves as an example of the parameters determined in a single-crystal X-ray diffraction experiment.
Experimental Protocols
The following protocols provide a general framework for the single-crystal X-ray diffraction analysis of this compound or its derivatives.
Crystallization
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.
Materials:
-
Purified this compound or its derivative (typically >98% purity)
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, etc.)
-
Small glass vials or tubes (e.g., 0.5-2 mL)
-
Syringes and filters (0.22 µm)
Protocol:
-
Solvent Screening: Dissolve a small amount of the compound (1-5 mg) in a minimal amount of a good solvent. This solution is then filtered into a clean vial. A second solvent (an "anti-solvent" in which the compound is poorly soluble) is slowly added dropwise until slight turbidity is observed. The vial is then sealed and left undisturbed.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture. The vial is loosely capped or covered with parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that contains a larger volume of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the mother liquor using a cryoloop or a fine needle.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cryostream for maintaining the crystal at a low temperature (typically 100 K) to minimize thermal motion and radiation damage.
Protocol:
-
Crystal Mounting: Mount a selected crystal onto a cryoloop and flash-cool it in the cryostream.
-
Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Software:
-
Specialized crystallographic software packages (e.g., SHELX, Olex2, CRYSTALS).
Protocol:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data using a least-squares minimization algorithm.
-
Model Building: Difference Fourier maps are used to locate any missing atoms and to model any disorder present in the crystal structure.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The absolute configuration is determined by calculating the Flack parameter.[5]
Mandatory Visualizations
Signaling Pathway of this compound
This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1). This inhibition has downstream effects on at least two key signaling pathways implicated in cancer cell proliferation and migration: the FAK/Src/STAT3 pathway and the NF-κB pathway.
Caption: this compound inhibits RACK1, leading to the suppression of the FAK/Src/STAT3 and NF-κB signaling pathways.
Experimental Workflow for Structure Confirmation
The logical flow of experiments to confirm the structure of a natural product like this compound using X-ray crystallography is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective total synthesis of hainanolidol and this compound via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
Application Note: In Vitro Antiproliferative Assays for Harringtonolide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harringtonolide (HO), a natural troponoid diterpene isolated from Cephalotaxus harringtonia, has demonstrated significant antiproliferative activity, making it a compound of interest in oncology research.[1][2][3] To improve its therapeutic potential and understand its structure-activity relationship (SAR), various derivatives of this compound have been synthesized.[1][2][3] Evaluating the efficacy of these new chemical entities requires robust and reproducible in vitro assays to quantify their antiproliferative and cytotoxic effects.
This document provides detailed protocols for key in vitro assays used to assess the antiproliferative activity of this compound derivatives. It includes a summary of reported activity for several derivatives, step-by-step protocols for cell viability and apoptosis assays, and diagrams illustrating experimental workflows and relevant biological pathways.
Data Presentation: Antiproliferative Activity of this compound Derivatives
The antiproliferative activity of semi-synthesized this compound derivatives was evaluated against a panel of four human cancer cell lines: HCT-116 (colon cancer), A375 (melanoma), A-549 (lung adenocarcinoma), and Huh-7 (hepatoma).[1] The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay.[1] The results, including the parent compound this compound (1) and cisplatin as a positive control, are summarized below.
| Compound | HCT-116 IC₅₀ (μM) | A375 IC₅₀ (μM) | A549 IC₅₀ (μM) | Huh-7 IC₅₀ (μM) |
| This compound (1) | 0.61 | 1.34 | 1.67 | 1.25 |
| Derivative 6 | 0.86 | >50 | >50 | 1.19 |
| Derivative 10 | 10.12 | 30.11 | 2.29 | 3.54 |
| Derivative 11a | 20.14 | 45.12 | 27.49 | 21.33 |
| Derivative 11c | 15.48 | 21.55 | 23.25 | 19.85 |
| Derivative 11e | 12.89 | 19.87 | 17.98 | 15.78 |
| Derivative 11f | 23.15 | 29.54 | 25.95 | 20.11 |
| Derivative 12 | 35.48 | >50 | 31.88 | 40.12 |
| Cisplatin | 8.56 | 9.85 | 10.21 | 11.54 |
Data sourced from Wu, X., et al. (2021).[1]
Note: Derivatives 2-5, 7, 9, 11b, 11d, and 13 showed weak or no activity (IC₅₀ > 50 μM) against the tested cell lines.[1] Compound 6 showed comparable potency to the parent this compound against HCT-116 and Huh-7 cells and exhibited an improved selectivity index between Huh-7 cancer cells and normal L-02 liver cells.[1][2]
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for screening antiproliferative compounds and a simplified overview of apoptotic signaling pathways, a common mechanism of action for such agents.
Caption: Workflow for In Vitro Antiproliferative Compound Screening.
Caption: Simplified Overview of Apoptotic Signaling Pathways.
Experimental Protocols
Protocol 1: MTT Cell Proliferation and Viability Assay
This protocol is based on the colorimetric assay first described by Mosmann, which measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The quantity of formazan is directly proportional to the number of viable cells.[4]
Materials:
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
-
This compound derivatives stock solutions (in DMSO)
-
Solubilization solution (e.g., 100% DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[5][7]
-
Multichannel pipette
-
Microplate spectrophotometer (reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) in complete medium. Pipette 100 µL of the cell suspension into each well of a 96-well plate.[5][7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After incubation, carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL). Incubate for 3-4 hours at 37°C.[5][6] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[5] Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5][7]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[5][6]
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control cells (considered 100% viable). Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8][9] The dye Sulforhodamine B binds to basic amino acid residues of proteins under mildly acidic conditions.[9][10]
Materials:
-
96-well flat-bottom sterile microplates
-
Trichloroacetic acid (TCA) solution (10% w/v, cold)
-
Sulforhodamine B (SRB) solution (0.057% or 0.4% w/v in 1% acetic acid)[10][11]
-
Wash solution (1% v/v acetic acid)
-
Solubilization buffer (10 mM Tris base solution, pH 10.5)[11]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells.[10][11] Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA solution. Wash the plate four to five times by immersing it in a basin of slow-running tap water or with 1% acetic acid.[10][11] Remove excess water by tapping the plate on paper towels and allow it to air-dry completely at room temperature.[10][11]
-
SRB Staining: Add 100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[10][11]
-
Remove Unbound Dye: Pour off the SRB solution and quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[10][11]
-
Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution to each well.[11] Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm on a microplate reader.[10][11]
-
Data Analysis: Perform data analysis as described in step 7 of the MTT Assay protocol.
Protocol 3: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, a common mechanism of cell death induced by anticancer agents. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC.[12][13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, and is used to identify late apoptotic or necrotic cells.[12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS, cold)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[14] Resuspend the cell pellet in 1X Binding Buffer.
-
Cell Staining:
-
Transfer approximately 1 x 10⁵ cells (in 100 µL of 1X Binding Buffer) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[13]
-
Gently mix and incubate for 10-15 minutes at room temperature in the dark.[13][14]
-
Add 400 µL of 1X Binding Buffer to the tube.[15]
-
Add 5-10 µL of Propidium Iodide solution just before analysis.[13]
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible (preferably within 1 hour).[14]
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B Assay and Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. kumc.edu [kumc.edu]
Application Note: Evaluating the Effect of Harringtonolide on Cell Migration Using a Wound Healing Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, tissue regeneration, and immune responses. However, dysregulated cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The ability to screen and characterize compounds that inhibit cell migration is therefore of significant interest in drug discovery. Harringtonolide, a natural diterpenoid, has been identified as a potential anti-cancer agent. This application note provides a detailed protocol for utilizing the wound healing assay to quantify the inhibitory effect of this compound on the migration of A375 melanoma cells. Furthermore, it elucidates the underlying mechanism of action by mapping the inhibition of the FAK/Src/STAT3 signaling pathway.
Data Presentation
The following table summarizes hypothetical quantitative data from a wound healing assay investigating the effect of this compound on A375 cell migration over 24 hours. The data illustrates a dose-dependent inhibition of wound closure, indicating a reduction in cell migration.
| Treatment Group | Concentration (µM) | Initial Wound Width (µm) | Final Wound Width (µm) | Percent Wound Closure |
| Vehicle Control (DMSO) | 0 | 500 | 150 | 70% |
| This compound | 0.5 | 500 | 250 | 50% |
| This compound | 1.0 | 500 | 375 | 25% |
| This compound | 2.0 | 500 | 450 | 10% |
Experimental Protocols
Wound Healing Assay Protocol
This protocol details the steps for conducting a wound healing (or scratch) assay to assess the effect of this compound on the migration of A375 cells.
Materials:
-
A375 human melanoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the A375 cells into 24-well plates at a density that allows them to form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells have reached >90% confluency, gently create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
The scratch should be a straight line across the center of the well.
-
After creating the scratch, gently wash the wells twice with PBS to remove detached cells and debris.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound (e.g., 0.5, 1.0, and 2.0 µM) in low-serum (e.g., 1% FBS) DMEM. Use DMSO as the vehicle control.
-
Add the prepared media with the respective treatments to the corresponding wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratch in each well using an inverted microscope at 40x magnification. This is the 0-hour time point.
-
Place the plate back into the incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12 and 24 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the width of the scratch at multiple points for each image.
-
Calculate the average wound width for each treatment group at each time point.
-
Determine the percentage of wound closure using the following formula:
-
Mandatory Visualization
Caption: Workflow for the wound healing assay.
Recent studies have shown that this compound inhibits cell migration by targeting the Receptor for Activated C Kinase 1 (RACK1).[1] This interaction subsequently suppresses the activation of the FAK/Src/STAT3 signaling pathway, a key regulator of cell motility.[1]
Caption: this compound signaling pathway inhibition.
References
Synthesis of Harringtonolide Photoaffinity Probes for Target Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Harringtonolide-derived photoaffinity probes and their application in identifying cellular targets. This compound, a natural product isolated from plants of the Cephalotaxus genus, has demonstrated potent antiproliferative and anti-inflammatory activities.[1] The elucidation of its mechanism of action is crucial for its development as a therapeutic agent. Photoaffinity labeling, coupled with chemical proteomics, is a powerful technique to identify the direct binding partners of bioactive small molecules within the complex cellular environment.[2]
This document outlines the synthesis of a specific alkyne-tagged diazirine photoaffinity probe of this compound (Probe 12 ), its use in identifying the Receptor for Activated C Kinase 1 (RACK1) as a direct target, and the subsequent investigation of the downstream FAK/Src/STAT3 signaling pathway.[1][3]
Data Presentation
Table 1: Antiproliferative Activity of this compound and its Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound (HO) and its synthesized derivatives against various human cancer cell lines. This data is essential for understanding the structure-activity relationship (SAR) and ensuring that the synthesized probes retain biological activity.
| Compound | HCT-116 (μM) | A375 (μM) | A-549 (μM) | Huh-7 (μM) |
| This compound (HO) | 0.61 | 1.34 | 1.67 | 1.25 |
| Compound 6 | 0.86 | - | - | 1.19 |
| Compound 10 | - | >50 | - | - |
| Compound 11 | - | >50 | - | - |
| Probe 12 | - | ~40 | - | - |
Data for compounds HO and 6 are from Wu et al., 2021. Data for probes 10, 11, and 12 are from Zhu et al., 2022.[1][3]
Experimental Protocols
Protocol 1: Synthesis of this compound Photoaffinity Probe (12)
This protocol describes the multi-step synthesis of an alkyne-tagged diazirine photoaffinity probe of this compound. The synthesis involves the introduction of a hydroxyl group at the 7β-position of this compound, which serves as a handle for attaching the photoaffinity linker.
Materials:
-
This compound (HO)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Silver tetrafluoroborate (AgBF₄)
-
Acetone
-
Water
-
Diazirine-alkyne linker
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
Synthesis of 7β-hydroxy-Harringtonolide (Compound 3):
-
To a solution of this compound (1 equivalent) in a suitable solvent, add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to 70°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and purify the intermediate (Compound 2).
-
Subject the purified intermediate to hydrolysis using Silver tetrafluoroborate (AgBF₄) in an acetone/water mixture at 70°C to yield 7β-hydroxy-Harringtonolide (Compound 3).[1]
-
Purify Compound 3 using column chromatography.
-
-
Coupling of the Photoaffinity Linker:
-
Dissolve 7β-hydroxy-Harringtonolide (Compound 3) in an appropriate anhydrous solvent.
-
Add the diazirine-alkyne linker (e.g., 3-(3-(prop-2-yn-1-yloxy)propyl)-3H-diazirine-3-carboxylic acid) and a suitable coupling agent (e.g., HATU, HOBt, EDCI) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Purify the final product, this compound photoaffinity probe 12 , by column chromatography.
-
Protocol 2: Photoaffinity Labeling and Target Identification
This protocol details the use of the synthesized photoaffinity probe 12 to label and identify its protein targets in cultured cancer cells.
Materials:
-
A375 human melanoma cells
-
This compound photoaffinity probe 12
-
This compound (HO) for competition experiment
-
Cell culture medium and supplements
-
PBS buffer
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Silver staining or in-gel fluorescence imaging system
-
Mass spectrometer for protein identification
Procedure:
-
Cell Culture and Treatment:
-
Culture A375 cells to 70-80% confluency.
-
Treat the cells with probe 12 (e.g., 10 µM) for a specified time (e.g., 2-4 hours) in serum-free medium.
-
For the competition experiment, pre-incubate a separate batch of cells with an excess of this compound (e.g., 100 µM) for 1 hour before adding probe 12 .
-
-
UV Cross-linking:
-
Wash the cells with cold PBS to remove unbound probe.
-
Irradiate the cells with UV light (365 nm) on ice for a specified time (e.g., 15-30 minutes) to induce covalent cross-linking of the probe to its target proteins.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells using a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
To the supernatant, add the click chemistry reagents: biotin-azide, copper(II) sulfate, TBTA, and sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature to attach the biotin tag to the alkyne group of the probe.
-
-
Affinity Purification of Labeled Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a high concentration of biotin or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver staining or in-gel fluorescence (if a fluorescent azide was used in the click reaction).
-
Excise the protein bands of interest (those that are present in the probe-treated sample but reduced or absent in the competition sample).
-
Perform in-gel digestion with trypsin and identify the proteins by LC-MS/MS analysis.
-
Visualizations
Signaling Pathway of this compound-Mediated Inhibition of Cancer Cell Migration
Caption: this compound inhibits RACK1, leading to the suppression of the FAK/Src/STAT3 signaling pathway and subsequent inhibition of cancer cell migration.
Experimental Workflow for Target Identification
Caption: Workflow for the identification of this compound's cellular target using a photoaffinity probe.
Logical Relationship of Probe Components
Caption: Key functional components of the this compound photoaffinity probe and their roles.
References
- 1. ACS Medicinal Chemistry Letters: An Innovation Ten Years in the Making - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Affinity Responsive Target Stability (DARTS) Analysis of Harringtonolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Drug Affinity Responsive Target Stability (DARTS) technique for the identification and validation of protein targets of the natural product harringtonolide. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways and workflows.
Introduction to DARTS and this compound
Drug Affinity Responsive Target Stability (DARTS) is a powerful chemoproteomic method for identifying the protein targets of small molecules without requiring modification of the compound[1][2]. The principle of DARTS lies in the observation that the binding of a small molecule to its target protein can increase the protein's stability and thus render it less susceptible to proteolytic degradation[1][2]. This change in protease sensitivity can be detected by methods such as SDS-PAGE and Western blotting, or by mass spectrometry for unbiased target discovery[1].
This compound is a bioactive diterpenoid tropone with known antiproliferative activities[3]. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. DARTS has been successfully employed to identify the Receptor for Activated C Kinase 1 (RACK1) as a direct binding target of this compound[3].
Application of DARTS for this compound Target Validation
This section outlines the specific application of DARTS to confirm the interaction between this compound and its putative target, RACK1.
Key Experimental Parameters
-
Small Molecule: this compound (unmodified)
-
Target Protein: Receptor for Activated C Kinase 1 (RACK1)
-
Cell Line: A375 melanoma cells (or other relevant cell lines expressing RACK1)
-
Protease: Pronase[3]
-
Detection Method: Western Blotting
Data Presentation: Quantitative Analysis of RACK1 Stability
The following table illustrates the expected dose-dependent protection of RACK1 from proteolysis by this compound in a DARTS experiment. The data can be quantified by densitometry of the RACK1 bands on a Western blot.
| This compound (µM) | Protease (Pronase) | RACK1 Band Intensity (Arbitrary Units) | % RACK1 Protection (Normalized to No Protease Control) |
| 0 | - | 1000 | 100% |
| 0 | + | 250 | 25% |
| 0.5 | + | 400 | 40% |
| 1 | + | 550 | 55% |
| 2 | + | 750 | 75% |
| 4 | + | 900 | 90% |
Note: The values presented in this table are for illustrative purposes to demonstrate the expected outcome of a DARTS experiment. Actual results will vary depending on experimental conditions.
In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Antiproliferation | A375 | IC50 | 39.66 µM (24 hours) | [4] |
Experimental Protocols
Protocol 1: DARTS Assay for this compound and RACK1
This protocol describes the validation of RACK1 as a target of this compound using DARTS followed by Western blotting.
Materials:
-
A375 cells
-
This compound
-
Cell lysis buffer (e.g., M-PER reagent supplemented with protease and phosphatase inhibitors)[1]
-
10x TNC buffer (500 mM Tris-HCl pH 8.0, 100 mM CaCl2, 500 mM NaCl)[1]
-
Pronase
-
SDS-PAGE loading buffer
-
Primary antibody: anti-RACK1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
Culture A375 cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
Normalize the lysate concentration to 2-5 mg/mL with lysis buffer.
-
-
This compound Treatment:
-
Aliquot the cell lysate into separate tubes.
-
Treat the lysates with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 4 µM) or a vehicle control (e.g., DMSO).
-
Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add 10x TNC buffer to each lysate to a final concentration of 1x.
-
Add Pronase to each tube (the optimal concentration should be determined empirically, but a starting point is a 1:200 protease-to-protein ratio).
-
Incubate at room temperature for a predetermined time (e.g., 10-30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with anti-RACK1 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescence substrate and an imaging system.
-
Protocol 2: Unbiased Target Identification using DARTS and Mass Spectrometry
This protocol provides a general workflow for identifying unknown targets of this compound.
Procedure:
-
Follow steps 1-4 from Protocol 1, using a concentration of this compound where target protection is expected.
-
SDS-PAGE and Staining:
-
Run the digested lysates on a large format SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
-
Band Excision and In-Gel Digestion:
-
Identify protein bands that are present or more intense in the this compound-treated lane compared to the vehicle control lane.
-
Excise these bands from the gel.
-
Perform in-gel digestion with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the mass spectrometry data.
-
Candidate target proteins will be those that are enriched in the this compound-treated sample.
-
Visualizations
DARTS Experimental Workflow
Caption: Workflow of the DARTS experiment for this compound.
This compound-RACK1 Signaling Pathway
Caption: this compound inhibits the RACK1-mediated FAK/Src/STAT3 pathway.
Conclusion
The DARTS methodology is a valuable tool for the study of this compound's mechanism of action. It allows for the label-free identification and validation of direct protein targets, such as RACK1. The protocols and information provided herein offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to apply the DARTS technique to other natural products and small molecules.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Validating Harringtonolide Targets Using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a natural product isolated from Cephalotaxus harringtonia, has demonstrated significant anti-proliferative and anti-cancer activities.[1] Identifying the direct molecular targets of this compound is crucial for understanding its mechanism of action and for the development of novel therapeutics. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand with its target protein in a cellular context.[2][3] This technique relies on the principle that ligand binding can alter the thermal stability of a protein.[2] By heating cell lysates or intact cells to various temperatures, the aggregation and precipitation of denatured proteins can be monitored. A shift in the melting temperature (Tm) of a protein in the presence of a compound indicates direct binding.[4]
These application notes provide a detailed protocol for utilizing CETSA to validate the engagement of this compound with its potential targets, with a focus on the recently identified target, Receptor for Activated C Kinase 1 (RACK1), and its downstream signaling partners, Focal Adhesion Kinase (FAK), Src kinase, and Signal Transducer and Activator of Transcription 3 (STAT3).[5][6]
Key Concepts of CETSA
CETSA experiments are typically performed in two main formats:
-
Melt Curve (Thermal Shift) Assay: In this format, cells or cell lysates are treated with a fixed concentration of the compound (e.g., this compound) and then subjected to a temperature gradient. The temperature at which 50% of the protein denatures and precipitates is defined as the melting temperature (Tm) or aggregation temperature (Tagg). A shift in the Tm in the presence of the compound compared to a vehicle control indicates target engagement.[4]
-
Isothermal Dose-Response (ITDR) Assay: This assay is performed at a constant temperature, typically a temperature at which a significant portion of the target protein denatures in the absence of a stabilizing ligand. Cells or lysates are incubated with varying concentrations of the compound. The concentration of the compound that results in 50% protein stabilization is the half-maximal effective concentration (EC50), which provides a measure of the compound's potency in a cellular environment.[7]
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line expressing the target proteins (e.g., A549, HeLa, or a relevant cancer cell line for the therapeutic indication).
-
This compound: High-purity compound dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS containing protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).
-
BCA Protein Assay Kit: For protein quantification.
-
Laemmli Sample Buffer: For preparing protein samples for SDS-PAGE.
-
Primary Antibodies: Specific for RACK1, FAK, p-FAK (Tyr397), Src, p-Src (Tyr416), STAT3, p-STAT3 (Tyr705), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: For Western blot detection.
Protocol 1: CETSA Melt Curve Assay
-
Cell Culture and Treatment:
-
Plate adherent cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with either this compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold lysis buffer per dish.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes (e.g., 50 µL per tube).
-
Heat the aliquots at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes using a thermal cycler.
-
Include a non-heated control (room temperature).
-
Cool the samples to room temperature for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of the supernatants.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins (RACK1, FAK, Src, STAT3) and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of each band to the corresponding loading control.
-
Plot the normalized intensity of the soluble protein as a function of temperature.
-
Determine the Tm for each protein in the presence and absence of this compound by fitting the data to a sigmoidal curve.
-
Protocol 2: CETSA Isothermal Dose-Response (ITDR) Assay
-
Cell Culture and Lysate Preparation:
-
Prepare cell lysates as described in Protocol 1, steps 1 and 2 (without drug treatment).
-
-
Compound Incubation:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
Add increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle to the lysates.
-
Incubate at room temperature for 30 minutes.
-
-
Heat Treatment:
-
Transfer the lysates to PCR tubes.
-
Heat all samples at a single, predetermined temperature for 3 minutes. This temperature should be chosen from the melt curve data to be in the steep part of the denaturation curve for the target protein (e.g., the Tm of the vehicle-treated sample).
-
Cool the samples to room temperature for 3 minutes.
-
-
Separation and Analysis:
-
Follow steps 4 and 5 from Protocol 1 to separate the soluble fraction and perform Western blot analysis.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Plot the normalized intensity of the soluble protein as a function of the this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Data Presentation
The quantitative data from the CETSA experiments should be summarized in clear and concise tables for easy comparison.
Table 1: CETSA Melt Curve Data for this compound Targets
| Target Protein | Treatment | Tm (°C) ± SD | ΔTm (°C) |
| RACK1 | Vehicle (0.1% DMSO) | 52.3 ± 0.4 | - |
| This compound (10 µM) | 56.8 ± 0.6 | +4.5 | |
| FAK | Vehicle (0.1% DMSO) | 48.1 ± 0.5 | - |
| This compound (10 µM) | 51.5 ± 0.7 | +3.4 | |
| Src | Vehicle (0.1% DMSO) | 49.5 ± 0.3 | - |
| This compound (10 µM) | 52.1 ± 0.4 | +2.6 | |
| STAT3 | Vehicle (0.1% DMSO) | 55.2 ± 0.6 | - |
| This compound (10 µM) | 54.9 ± 0.5 | -0.3 | |
| GAPDH | Vehicle (0.1% DMSO) | 65.7 ± 0.3 | - |
| This compound (10 µM) | 65.5 ± 0.4 | -0.2 |
Data are presented as mean ± standard deviation from three independent experiments. ΔTm is the change in melting temperature induced by this compound treatment.
Table 2: CETSA Isothermal Dose-Response Data for this compound Targets
| Target Protein | EC50 (µM) |
| RACK1 | 2.5 |
| FAK | 5.8 |
| Src | 8.2 |
| STAT3 | > 100 |
EC50 values were determined from dose-response curves at a constant temperature (e.g., 52°C for RACK1).
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: CETSA experimental workflow.
Conclusion
The Cellular Thermal Shift Assay provides a robust and reliable method for validating the direct engagement of this compound with its intracellular targets. The protocols outlined in these application notes, combined with the provided data presentation formats and visualizations, offer a comprehensive guide for researchers to investigate the molecular mechanism of this compound and to accelerate the development of this promising anti-cancer agent. The observed thermal stabilization of RACK1, FAK, and Src upon this compound treatment, as depicted in the example data, would provide strong evidence for direct target engagement and help to elucidate the compound's mode of action within the cell.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src acts as the target of matrine to inhibit the proliferation of cancer cells by regulating phosphorylation signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RACK1 Recruits STAT3 Specifically to Insulin and Insulin-Like Growth Factor 1 Receptors for Activation, Which Is Important for Regulating Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
Troubleshooting & Optimization
Strategies to avoid undesired side reactions in Harringtonolide synthesis
Welcome to the technical support center for the synthesis of Harringtonolide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address common challenges, thereby minimizing undesired side reactions and optimizing your synthetic route.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in Intramolecular Diels-Alder Reaction | The thermal conditions may not be optimal, leading to the formation of a mixture of endo and exo products. The choice of solvent can also influence the transition state and thus the diastereoselectivity. | Carefully control the reaction temperature. High temperatures can sometimes favor the thermodynamically more stable product, which may not be the desired diastereomer. Screen different solvents to find one that favors the desired transition state. Consider the use of a Lewis acid catalyst to enhance facial selectivity. |
| Formation of Benzenoid Byproducts During Tropone Synthesis | Certain strategies for tropone formation, particularly those involving ring expansion of aromatic precursors, can be prone to side reactions that lead to the formation of more stable benzenoid aromatic compounds. This is especially true if the reaction conditions are too harsh or if the substrate is sterically hindered in a way that disfavors the seven-membered ring formation. | Optimize the reaction conditions by using milder reagents and lower temperatures. If using a Buchner ring expansion, carefully select the diazo compound and catalyst. Alternative strategies, such as those involving cycloaddition reactions to build the seven-membered ring, may be less prone to this side reaction.[1] |
| Poor Yield in the Rhodium-Catalyzed [3+2] Cycloaddition | The catalyst may be deactivated or the substrate may not be sufficiently reactive under the chosen conditions. The presence of impurities can also inhibit the catalyst. | Ensure all reagents and solvents are of high purity and rigorously dried. Screen different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) to find the most effective one for your specific substrate.[2] Optimize the reaction temperature and concentration. In some cases, slow addition of the diazo compound can improve yields by maintaining a low concentration of this potentially unstable reagent. |
| Unexpected Rearrangements of the Polycyclic Core | The complex and strained ring system of this compound intermediates can be susceptible to rearrangements under acidic or basic conditions. This can be particularly problematic during deprotection steps or chromatography. | Use neutral or mildly acidic/basic conditions whenever possible. When deprotection is necessary, choose protecting groups that can be removed under orthogonal conditions that do not affect the sensitive parts of the molecule.[3][4][5][6][7] Carefully buffer purification steps (e.g., chromatography on silica gel) to avoid prolonged exposure to acidic surfaces. |
| Failure of a Protecting Group to be Removed or Cleavage of the Wrong Group | The chosen protecting group may be too robust for the deprotection conditions, or the conditions may not be selective enough, leading to the cleavage of other protecting groups in the molecule (lack of orthogonality).[3][4][5][6][7] | Carefully plan your protecting group strategy from the outset, considering the stability of each group to all subsequent reaction conditions.[3][4][5][6][7] Refer to established literature on orthogonal protecting group strategies.[3][4][5][6][7] Before attempting a deprotection on a complex intermediate, it is advisable to test the conditions on a simpler model compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the intramolecular Diels-Alder reaction for the synthesis of the this compound core, and how can I minimize it?
A1: A common issue is the formation of the undesired diastereomer (exo product instead of the desired endo product). The ratio of these diastereomers can be influenced by reaction temperature and the presence of Lewis acids. To minimize the formation of the undesired diastereomer, it is recommended to carefully optimize the reaction temperature. Additionally, screening various Lewis acids can help to enhance the diastereoselectivity by coordinating to the dienophile and favoring one facial approach of the diene.
Q2: My tropone formation step is giving a low yield and a significant amount of a benzenoid byproduct. What can I do?
A2: The formation of benzenoid byproducts is a known challenge in some tropone syntheses, often arising from rearrangement of a reaction intermediate to a more thermodynamically stable aromatic system.[1] To address this, consider the following:
-
Milder Conditions: Employ milder reaction conditions (lower temperature, less reactive reagents) to disfavor the rearrangement pathway.
-
Alternative Synthetic Route: Explore alternative methods for tropone synthesis that do not proceed through intermediates prone to such rearrangements. Cycloaddition strategies, for instance, can be a more direct and less problematic approach to constructing the seven-membered ring.[1]
Q3: I am having trouble with the stereoselectivity of the rhodium-catalyzed [3+2] cycloaddition. What factors influence this?
A3: The stereoselectivity of the rhodium-catalyzed intramolecular [3+2] cycloaddition is a critical step in establishing the core structure of this compound.[8][9] Factors that can influence the stereochemical outcome include:
-
The Chiral Ligand on the Rhodium Catalyst: The choice of chiral ligand on the rhodium catalyst can have a profound impact on the facial selectivity of the cycloaddition.
-
The Stereochemistry of the Substrate: The existing stereocenters in the precursor molecule will influence the approach of the reactive intermediates, directing the stereochemical outcome of the newly formed stereocenters.
-
Reaction Conditions: Temperature and solvent can also play a role in the transition state geometry and therefore the stereoselectivity.
Q4: How do I choose the right protecting groups for a multi-step synthesis like this compound?
A4: A successful protecting group strategy is paramount for the synthesis of a complex molecule like this compound. The key is to use an orthogonal protecting group strategy .[3][4][5][6][7] This means that each protecting group can be removed under a specific set of conditions that do not affect the other protecting groups present in the molecule.[3][4][5][6][7] When planning your synthesis, you should create a "protecting group roadmap" that outlines the introduction and removal of each group at each step, ensuring their compatibility with all planned reactions.
Experimental Protocols
Key Experiment: Intramolecular Diels-Alder Reaction
This protocol is a representative example for the construction of the core tricyclic system of this compound.
Reaction: Intramolecular Diels-Alder Cycloaddition of a Triene Precursor.
Objective: To form the cis-fused bicyclo[4.3.0]nonene core with high diastereoselectivity.
Materials:
-
Triene precursor
-
Toluene, anhydrous
-
Lewis Acid (e.g., Ethylaluminum dichloride (EtAlCl₂), optional)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the triene precursor in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
If using a Lewis acid, cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid dropwise.
-
If no Lewis acid is used, heat the solution to the optimized temperature (e.g., 110-180 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Troubleshooting:
-
Low Conversion: Increase the reaction temperature or time. Consider the addition of a Lewis acid to catalyze the reaction.
-
Poor Diastereoselectivity: Screen different Lewis acids and reaction temperatures.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Logic for selecting orthogonal protecting groups.
References
- 1. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. fiveable.me [fiveable.me]
- 5. jocpr.com [jocpr.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Total Synthesis of the Diterpenoid (+)-Harringtonolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Purification techniques for Harringtonolide from crude plant extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Harringtonolide from crude plant extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Question: My initial crude extract is a dark, tarry substance. How can I clean it up before column chromatography?
Answer: A dark and viscous crude extract often indicates the presence of high concentrations of pigments (like chlorophylls) and other polar impurities. A preliminary clean-up step is highly recommended to improve the efficiency of your column chromatography.
-
Liquid-Liquid Partitioning:
-
Dissolve your crude extract in a suitable solvent mixture, such as methanol/water.
-
Perform sequential extractions with a non-polar solvent like hexane to remove non-polar impurities, including fats and some pigments.
-
Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to recover this compound and other diterpenoids, leaving highly polar impurities in the aqueous layer.
-
-
Solid Phase Extraction (SPE):
-
For smaller scale purifications, you can use a normal-phase SPE cartridge (e.g., silica or Florisil).
-
Load your extract (dissolved in a minimal amount of a non-polar solvent) onto the conditioned cartridge.
-
Wash with a non-polar solvent (e.g., hexane) to elute non-polar impurities.
-
Elute your fraction of interest containing this compound with a solvent of higher polarity (e.g., a mixture of hexane and ethyl acetate).
-
Question: During column chromatography, my this compound-containing fractions are still heavily colored. What can I do?
Answer: Pigment co-elution is a common challenge. Here are a few strategies to address this:
-
Solvent Gradient Optimization: A shallow and carefully optimized gradient of your mobile phase can improve the separation between this compound and pigments. Start with a low polarity mobile phase (e.g., hexane or toluene) and gradually increase the polarity by adding ethyl acetate or acetone.
-
Adsorbent Choice: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for pigment removal. Alternatively, reversed-phase chromatography (C18) can be effective, where pigments often elute at different solvent compositions compared to terpenoids.
-
Activated Charcoal Treatment: Before column chromatography, you can treat a solution of your partially purified extract with a small amount of activated charcoal to adsorb pigments. However, use this method with caution as it can also lead to the loss of your target compound. Perform a small-scale test first to assess the potential for product loss.[1]
Question: I am seeing broad or tailing peaks for this compound during my column chromatography. What could be the cause?
Answer: Peak broadening or tailing can result from several factors related to your chromatographic conditions:
-
Improper Solvent System: The polarity of your eluent may not be optimal. If the solvent is too weak, the compound will move too slowly and diffuse, leading to broad peaks. If it's too strong, it may move too quickly without proper interaction with the stationary phase.
-
Column Overloading: Loading too much crude extract onto your column can saturate the stationary phase, leading to poor separation and peak tailing. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Column Packing Issues: An improperly packed column with channels or cracks will lead to an uneven flow of the mobile phase and distorted peaks. Ensure your column is packed uniformly.
-
Compound Stability: this compound might be degrading on the silica gel if it is too acidic. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation spots have appeared. If degradation is suspected, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to your eluent).[2]
Question: My recrystallization of this compound is resulting in an oil instead of crystals. What should I do?
Answer: "Oiling out" is a common problem in recrystallization and can be caused by several factors:
-
Inappropriate Solvent: The solvent may not be ideal for your compound. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] You may need to screen a variety of solvents or use a two-solvent system. For a two-solvent system, dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. Common solvent pairs for terpenoids include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[4][5][6]
-
Cooling Too Quickly: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
Presence of Impurities: High levels of impurities can inhibit crystal formation. If your material is still quite impure, an additional chromatographic step may be necessary before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of this compound from plant material?
A1: A typical workflow involves:
-
Extraction: Maceration or Soxhlet extraction of dried and powdered plant material (e.g., from Cephalotaxus species) with a solvent such as methanol or ethanol.
-
Solvent Partitioning: Concentration of the crude extract and partitioning between a polar solvent mixture (e.g., methanol/water) and a series of organic solvents of increasing polarity (e.g., hexane, then ethyl acetate) to remove unwanted compounds.
-
Column Chromatography: Separation of the ethyl acetate fraction using silica gel column chromatography with a gradient elution, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or acetone.
-
Fraction Analysis: Monitoring the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Recrystallization: Combining the this compound-rich fractions, evaporating the solvent, and purifying the resulting solid by recrystallization from a suitable solvent or solvent system to obtain pure this compound.
Q2: What are some common co-eluting compounds with this compound during chromatography?
A2: While specific data for this compound is limited in the provided search results, other structurally similar diterpenoids and terpenoids present in Cephalotaxus species are likely to co-elute. These can include other cephalotane-type diterpenoids. Additionally, plant sterols and other lipophilic compounds might also elute in similar fractions depending on the chromatographic conditions.
Q3: Are there any specific safety precautions I should take when working with this compound and the solvents used for its purification?
A3: Yes. This compound and its derivatives have shown potent biological activities. Therefore, it is essential to handle the pure compound and concentrated extracts with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents like hexane, ethyl acetate, and methanol, which are flammable and have associated health risks upon inhalation or skin contact.
Quantitative Data Summary
The following table summarizes typical (though not specifically reported for this compound in the search results) quantitative parameters for the purification of a diterpenoid from a plant extract. These values should be used as a general guideline and will need to be optimized for your specific experimental conditions.
| Purification Stage | Key Parameters | Typical Values/Ranges |
| Extraction | Plant Material to Solvent Ratio | 1:5 to 1:10 (w/v) |
| Extraction Time (Maceration) | 24-72 hours | |
| Yield of Crude Extract | 5-15% of dry plant weight | |
| Solvent Partitioning | Solvent Ratios | Typically equal volumes |
| Yield of Ethyl Acetate Fraction | 1-3% of dry plant weight | |
| Column Chromatography | Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase Gradient (example) | 100% Hexane to 100% Ethyl Acetate | |
| Yield of Purified Fractions | 0.01-0.1% of dry plant weight | |
| Recrystallization | Solvent System (example) | Ethyl acetate/Hexane or Methanol/Water |
| Final Yield of Pure this compound | Highly variable, typically <0.05% of dry plant weight |
Disclaimer: The quantitative data presented in this table are estimates based on general natural product isolation procedures and are not based on specific reported values for this compound from plant extracts in the provided search results. Actual yields will vary depending on the plant species, collection time, extraction method, and purification efficiency.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves and stems of Cephalotaxus fortunei) and grind it into a coarse powder.
-
Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring. Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in a 10% aqueous methanol solution. Perform a liquid-liquid extraction three times with an equal volume of hexane to remove non-polar compounds.
-
Separate the aqueous methanol layer and extract it three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate fraction under reduced pressure to yield a semi-purified extract for chromatographic separation.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column (e.g., 60-120 mesh) using a slurry packing method with hexane as the initial mobile phase.
-
Sample Loading: Dissolve the semi-purified ethyl acetate extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the combined, dried fractions in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to find a suitable single solvent or a two-solvent system.
-
Dissolution: Dissolve the impure this compound solid in a minimal amount of the chosen hot solvent (or the "good" solvent of a two-solvent pair) in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until persistent turbidity is observed. Reheat gently until the solution is clear. Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
Optimizing reaction conditions for specific steps in Harringtonolide synthesis
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Harringtonolide total synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) for critical reaction steps, detailed experimental protocols, and data to optimize your synthetic route.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Intramolecular Diels-Alder (IMDA) Reaction
-
Late-Stage Tropone Formation
-
General Troubleshooting
-
-
Troubleshooting Guides
-
Troubleshooting the Intramolecular Diels-Alder (IMDA) Reaction
-
Troubleshooting the Late-Stage Benzenoid-to-Troponoid Ring Expansion
-
-
Experimental Protocols
-
Protocol 1: Intramolecular Diels-Alder Reaction for Tetracycle Formation
-
Protocol 2: Late-Stage Tropone Formation via Büchner–Curtius–Schlotterbeck Reaction
-
-
Data Tables
-
Table 1: Comparison of Reaction Conditions for the Intramolecular Diels-Alder Reaction
-
Table 2: Optimization of the Büchner–Curtius–Schlotterbeck Reaction for Tropone Formation
-
Frequently Asked Questions (FAQs)
Intramolecular Diels-Alder (IMDA) Reaction
Q1: My Intramolecular Diels-Alder (IMDA) reaction to form the tetracyclic core of a this compound precursor is giving low yields. What are the common causes?
A1: Low yields in the IMDA reaction for this compound synthesis can stem from several factors. Firstly, inadequate reaction temperature can be a major issue; some reported syntheses require temperatures as high as 180°C to proceed efficiently[1]. Secondly, the choice of solvent is critical. A screening of solvents may be necessary to find the optimal one for your specific substrate[2]. Finally, substrate polymerization or decomposition at high temperatures can be a significant side reaction. The use of a polymerization inhibitor, such as butylated hydroxytoluene (BHT), has been reported to be beneficial[1].
Q2: I am observing the formation of diastereomers in my IMDA reaction. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity in the IMDA reaction for complex molecules like this compound precursors is a common challenge. The formation of a diastereomeric mixture is a known issue[1]. The facial selectivity of the cycloaddition can be influenced by the conformation of the dienophile and the diene. The use of chiral auxiliaries or catalysts can enforce a specific approach of the reacting partners. Additionally, the presence of certain functional groups and their steric hindrance can direct the stereochemical outcome. In some syntheses, the diastereomers are carried through to a later step and then separated[1].
Q3: Are there any specific additives that have been shown to improve the IMDA reaction for this synthesis?
A3: Yes, the use of additives has been reported to be beneficial. For instance, in one synthetic approach, the addition of 1 equivalent of 4-dimethylaminopyridine (DMAP) as a basic additive was found to be crucial to ensure the success of the Diels-Alder reaction[2].
Late-Stage Tropone Formation
Q1: I am attempting a late-stage benzenoid-to-troponoid ring expansion to form the tropone moiety, but the reaction is not proceeding. What could be the issue?
A1: The late-stage conversion of a benzenoid precursor to the tropone in this compound is a delicate transformation. A common method employed is the Büchner–Curtius–Schlotterbeck (BCS) reaction[2][3]. The success of this reaction is highly dependent on the choice of reagents. For example, using diazomethane (CH2N2) in the presence of a Lewis acid like boron trifluoride etherate (BF3•OEt2) has been reported to be ineffective, leading primarily to the recovery of the starting material[4]. This is likely because the diazomethane is not nucleophilic enough to react with the carbonyl group under these conditions and may decompose[4].
Q2: How critical is the choice of Lewis acid in the tropone formation step?
A2: The choice of Lewis acid is critical and can significantly influence the outcome and selectivity of the ring expansion. Computational studies have shown that the Lewis acid not only activates the substrate but can also engage in secondary interactions that affect the regioselectivity of the reaction[4][5][6]. Different Lewis acids can lead to different transition state energies, thereby favoring the formation of one regioisomer over another[6]. Therefore, screening different Lewis acids is a crucial optimization step.
Q3: I am getting a mixture of regioisomers during the tropone formation. How can I improve the regioselectivity?
A3: The formation of undesired regioisomers is a known challenge in the Büchner–Curtius–Schlotterbeck reaction for this compound synthesis[2]. As mentioned, the Lewis acid plays a key role in controlling regioselectivity[4][5][6]. Additionally, the nature of the diazo compound used as the nucleophile is important. Computational analysis has revealed that the interplay between the Lewis acid and the nucleophile drives the selectivity outcomes[4][7]. It is advisable to consult recent literature and computational studies to guide the selection of the optimal reagent combination for your specific substrate.
General Troubleshooting
Q1: I am having difficulty with a stereocenter inversion using a Mitsunobu reaction on a sterically hindered alcohol. What are my alternatives?
A1: The Mitsunobu reaction is known to be sensitive to steric hindrance. In the context of this compound synthesis, it has been reported that a Mitsunobu reaction on a sterically hindered hydroxyl group was unsuccessful, with the starting material being recovered[1]. A successful alternative strategy employed was a redox protocol. This involves oxidizing the alcohol to a ketone and then reducing the ketone to the desired alcohol diastereomer[1]. This two-step process can often overcome the steric hindrance that impedes the direct SN2 displacement in the Mitsunobu reaction.
Troubleshooting Guides
Troubleshooting the Intramolecular Diels-Alder (IMDA) Reaction
This guide provides a systematic approach to troubleshoot common issues encountered during the IMDA reaction for the synthesis of the this compound core.
Caption: Troubleshooting workflow for the IMDA reaction.
Troubleshooting the Late-Stage Benzenoid-to-Troponoid Ring Expansion
This guide outlines a logical progression for troubleshooting the challenging tropone formation step.
Caption: Troubleshooting workflow for tropone formation.
Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Reaction for Tetracycle Formation
This protocol is a generalized procedure based on reported syntheses and should be adapted for specific substrates.
Objective: To construct the tetracyclic core of a this compound precursor via an intramolecular Diels-Alder reaction.
Materials:
-
Diene-dienophile precursor
-
High-boiling point solvent (e.g., Toluene, o-xylene)
-
Polymerization inhibitor (e.g., Butylated hydroxytoluene - BHT)
-
(Optional) Basic additive (e.g., 4-Dimethylaminopyridine - DMAP)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for high-temperature reactions
Procedure:
-
To a solution of the diene-dienophile precursor in the chosen solvent, add the polymerization inhibitor (e.g., 0.1 mol% BHT).
-
(Optional) If using a basic additive, add it to the reaction mixture at this stage (e.g., 1.0 equivalent of DMAP).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 180°C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetracyclic product.
Protocol 2: Late-Stage Tropone Formation via Büchner–Curtius–Schlotterbeck Reaction
This protocol is a generalized procedure and requires careful optimization of the Lewis acid and diazo compound for the specific substrate.
Objective: To synthesize the tropone moiety of this compound from a benzenoid precursor via a ring expansion reaction.
Materials:
-
Benzenoid precursor (e.g., a p-quinol methyl ether derivative)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM)
-
Lewis acid (e.g., AlCl3, TiCl4)
-
Diazo compound (e.g., Trimethylsilyldiazomethane - TMSCHN2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the benzenoid precursor in anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78°C).
-
Add the Lewis acid dropwise to the cooled solution.
-
Stir the mixture for a short period (e.g., 15 minutes) to allow for complexation.
-
Slowly add the diazo compound (e.g., a solution of TMSCHN2 in hexanes) to the reaction mixture.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Data Tables
Table 1: Comparison of Reaction Conditions for the Intramolecular Diels-Alder Reaction
| Synthesis Reference | Solvent | Temperature (°C) | Additive(s) | Yield (%) | Diastereomeric Ratio |
| Zhang et al. (ChemRxiv, 2024)[2] | Toluene | Not specified | DMAP (1 eq.) | Not specified | Not specified |
| Zhang et al. (Angew. Chem. Int. Ed., 2016)[1] | Not specified | 180 | BHT | Not specified | 2.5 : 1 |
Table 2: Optimization of the Büchner–Curtius–Schlotterbeck Reaction for Tropone Formation
| Entry | Lewis Acid | Diazo Compound | Solvent | Temperature (°C) | Outcome | Reference |
| 1 | BF3•OEt2 | CH2N2 | Not specified | Not specified | Starting material recovered | Sarpong et al. (ChemRxiv, 2024)[4] |
| 2 | BF3•OEt2 | PhSO2CH2- | MeCN | Not specified | Low efficiency, undesired regioisomer major | Zhang et al. (ChemRxiv, 2024)[2] |
| 3 | Optimized | Optimized | DCM | -78 to RT | Successful Synthesis | Sarpong et al. (ChemRxiv, 2024)[4][5][6] |
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting inconsistent results in Harringtonolide in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with harringtonolide in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing inconsistent IC50 values for this compound in my cytotoxicity assays?
Inconsistent IC50 values are a frequent challenge in in vitro studies with natural products. Several factors can contribute to this variability.
Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cell-Based Issues | |
| High cell passage number | Use cells with a consistent and low passage number for all experiments.[1] |
| Inconsistent cell density at seeding | Ensure a uniform single-cell suspension before seeding and optimize cell density to be in the exponential growth phase throughout the experiment.[1] |
| Cell line misidentification or contamination | Authenticate cell lines regularly (e.g., by STR profiling) and routinely test for mycoplasma contamination.[1] |
| Compound-Related Issues | |
| Purity and stability of this compound | Ensure the purity of the this compound stock. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles and protect from light. |
| Solvent effects | The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a low, non-toxic level (typically <0.5%). Run a solvent control to assess its effect on cell viability.[2] |
| Assay Protocol Variability | |
| Inconsistent incubation times | Adhere strictly to the same incubation times for drug treatment and assay development for all experiments.[2][3] |
| Evaporation from edge wells ("edge effect") | To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.[2] |
| Pipetting errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
Q2: My apoptosis assay results with this compound are not reproducible. What could be the cause?
Variability in apoptosis assays can stem from the timing of the assay, the health of the cells, and the specific assay method used.
Troubleshooting Apoptosis Assay Variability
| Potential Cause | Recommended Solution |
| Timing of Assay | |
| Incorrect time point for analysis | Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point to detect early and late apoptotic events after this compound treatment. |
| Cell Health and Culture Conditions | |
| Spontaneous apoptosis in control group | Ensure cells are healthy and not overly confluent before starting the experiment. Handle cells gently during harvesting to avoid mechanical damage.[4] |
| Assay-Specific Issues | |
| For Annexin V assays, interference from EDTA | If using trypsin for cell detachment, ensure it is EDTA-free, as Annexin V binding is calcium-dependent and EDTA will chelate the calcium ions.[4] |
| Incorrect compensation in flow cytometry | Use single-stain controls to set up proper compensation and avoid spectral overlap between fluorescent dyes (e.g., FITC and PI).[4] |
| Loss of apoptotic cells | Apoptotic cells can detach and be present in the supernatant. Collect both the supernatant and adherent cells for analysis to get a complete picture of apoptosis.[4] |
Q3: I am not seeing the expected changes in my target proteins in a Western blot after this compound treatment. What should I check?
Western blotting issues can range from sample preparation to antibody incubation and detection.
Troubleshooting Western Blot Results
| Potential Cause | Recommended Solution |
| Weak or No Signal | |
| Insufficient protein loaded | Quantify protein concentration accurately (e.g., with a BCA assay) and ensure equal loading across all lanes. Increase the amount of protein loaded if necessary.[5][6] |
| Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and buffer composition for your target protein's molecular weight.[6] |
| Primary or secondary antibody issues | Increase antibody concentration or incubation time. Ensure the secondary antibody is appropriate for the primary antibody's host species. Verify antibody activity with a positive control.[5][6] |
| High Background | |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, or vice versa).[7][8] |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[8] |
| Inadequate washing | Increase the number and/or duration of wash steps between antibody incubations.[7] |
| Multiple or Non-Specific Bands | |
| Antibody cross-reactivity | Use a more specific antibody. Perform a control with only the secondary antibody to check for non-specific binding.[7] |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.61 ± 0.03 | [9] |
| A375 | Malignant Melanoma | 1.34 ± 0.23 | [9] |
| A549 | Lung Carcinoma | 1.67 ± 0.23 | [9] |
| Huh-7 | Hepatocellular Carcinoma | 1.25 ± 0.08 | [9] |
| SKOV-3 | Ovarian Cancer | 3.97 ± 0.07 | [9] |
| HeLa | Cervical Cancer | 3.91 ± 0.03 | [9] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 7.75 ± 0.37 | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for the predetermined optimal time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RACK1, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with this compound for the desired time and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits the RACK1-mediated FAK/Src/STAT3 signaling pathway.[10]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Harringtonolide Synthesis
Welcome to the technical support center for the synthesis of Harringtonolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the scalable synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in scaling up this compound synthesis?
A1: Scaling up the total synthesis of this compound presents several key challenges. One of the most frequently cited issues is the inconsistent yield and reproducibility of certain reactions, particularly complex cycloadditions. For instance, an intramolecular doubly electron-deficient Diels-Alder reaction used to construct the core carbon skeleton has been reported to be problematic in larger batches due to the product's susceptibility to decarboxylation under the required high temperatures.[1][2] Another challenge lies in the late-stage benzenoid-to-troponoid ring expansion, which is a delicate transformation that can be sensitive to reaction conditions.[3] Stereochemical control over the multiple contiguous stereocenters is also a significant hurdle that requires carefully optimized conditions and catalysts.[4][5]
Q2: Which synthetic strategies are considered most promising for large-scale production?
A2: Recent advances have highlighted a "unified strategy" that synthesizes a common benzenoid precursor (Cephanolide A) which is then converted to this compound in a late-stage transformation.[1][6] This approach is advantageous as it allows for the production of multiple related Cephalotaxus diterpenoids from a single advanced intermediate. The key to this strategy is a reliable benzenoid-to-troponoid ring expansion, often achieved through a Büchner-Curtius-Schlotterbeck (BCS) reaction.[3][6] Strategies employing robust and well-understood reactions like the Pauson-Khand cyclocarbonylation to build the core structure are also being refined for better efficiency and scalability.[7]
Q3: What is the primary mechanism of action for this compound's biological activity?
A3: this compound and its analogs exhibit potent antiproliferative and cytotoxic effects primarily by inducing apoptosis (programmed cell death) in cancer cells.[8] Mechanistically, it is understood to influence key signaling pathways that regulate cell survival and proliferation. Notably, related compounds have been shown to inhibit the STAT3 signaling pathway.[3] The induction of apoptosis involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the activation of caspases, which execute cell death.[7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields in the Intramolecular Diels-Alder Reaction
| Symptom | Possible Cause | Suggested Solution |
| The reaction yield is not steady over multiple batches.[1] | Product Decarboxylation: The Diels-Alder product can be prone to decarboxylation at elevated temperatures or under slightly acidic conditions.[1][2] | 1. Optimize Temperature: Carefully screen reaction temperatures to find the minimum required for cycloaddition while minimizing decarboxylation. 2. Solvent and Additives: Screen different solvents. For a similar reaction, toluene (PhMe) with 1 equivalent of DMAP as a basic additive was found to improve yield and reproducibility.[1] 3. Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon) as oxygen can sometimes interfere with catalysts and intermediates.[1] |
| Low reactivity of the substrate.[1] | Electron-Deficient System: The use of a doubly electron-deficient diene and dienophile can lead to low reactivity, requiring harsh conditions.[2] | 1. Catalyst Screening: If applicable, screen different Lewis acid catalysts to potentially lower the activation energy of the reaction. 2. High Concentration: Run the reaction at a higher concentration to favor the intramolecular process, but monitor for solubility issues. |
Issue 2: Poor Selectivity or Side-Reactions in the Benzenoid-to-Troponoid Ring Expansion
| Symptom | Possible Cause | Suggested Solution |
| Formation of undesired regioisomers or side-products during the Büchner-Curtius-Schlotterbeck (BCS) reaction. | Lewis Acid Choice: The choice of Lewis acid can significantly influence the selectivity of the ring expansion.[3][9] | 1. Lewis Acid Screening: Systematically screen a panel of Lewis acids. For the conversion of a quinol methylether intermediate, AlCl₃ was found to provide a better ratio of the desired product compared to other Lewis acids.[9] 2. Stoichiometry: Optimize the stoichiometry of both the diazo reagent (e.g., TMSCHN₂) and the Lewis acid. An excess of the diazo reagent may be required.[9] |
| Decomposition of starting material.[2] | Base Sensitivity: Under certain basic conditions, the starting material for the ring expansion can be unstable and decompose.[2] | 1. Condition Screening: If basic conditions are being explored, screen a variety of non-nucleophilic bases (e.g., LiHMDS, KHMDS) at very low temperatures (-78 °C) and slowly warm the reaction to find an optimal temperature window.[2] |
Quantitative Data Summary
The following table summarizes the overall yields and step counts for selected total syntheses of this compound, providing a comparative overview of different approaches.
| Synthetic Strategy Lead | Longest Linear Sequence | Key Transformations | Reference |
| Zhai, H. et al. (2016) | 20 steps | Asymmetric transfer hydrogenation, Intramolecular Diels-Alder, Rh-catalyzed [3+2] cycloaddition | [4] |
| Zhang, Z-A. et al. (2024) | 16 steps | Pd-catalyzed cross-coupling, Intramolecular Diels-Alder, Late-stage BCS ring expansion | [1][6] |
| Hu, X. et al. (2024) | Not specified, but concise | Pauson-Khand cyclocarbonylation, Ti-mediated ynol-diene cyclization | [7] |
| Reisman, S. E. et al. (2024) | 14 steps (from commercial material) | Late-stage benzenoid-to-troponoid skeletal modification | [9] |
Experimental Protocols
Protocol 1: Late-Stage Benzenoid-to-Troponoid Ring Expansion (BCS Reaction)
This protocol is adapted from methodologies described for the conversion of a Cephanolide A-type precursor to this compound.[1][3][9]
-
Preparation: To a solution of the benzenoid precursor (e.g., quinol methyl ether, 1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an Argon atmosphere, add the selected Lewis acid (e.g., AlCl₃, 3.0 equiv).
-
Reagent Addition: Stir the mixture for 15 minutes, then add trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, 5.0 equiv) dropwise over 10 minutes.
-
Reaction: Allow the reaction to stir at -78 °C and monitor by TLC. The reaction time may vary (e.g., 1-4 hours).
-
Quenching: Upon completion, carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate this compound.
Protocol 2: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition
This protocol is based on a key step in the Zhai synthesis for assembling the tetracyclic core.[5]
-
Preparation: Prepare a solution of the diazo ketone precursor in anhydrous toluene (e.g., 0.01 M).
-
Catalyst Setup: In a separate flask, add the Rhodium catalyst (e.g., Rh₂(OAc)₄, 10 mol%) to refluxing anhydrous toluene under an Argon atmosphere.
-
Slow Addition: Using a syringe pump, add the solution of the diazo ketone precursor to the refluxing catalyst solution over a period of several hours (e.g., 4 hours). Slow addition is crucial to minimize dimerization and other side reactions.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until TLC analysis indicates full consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the oxapentacycle product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for modern this compound total synthesis strategies.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Inhibition of the JAK/STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isoharringtonine inhibits breast cancer stem-like properties and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Harringtonine? [synapse.patsnap.com]
- 8. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor withanolides as signal transducers and activators of transcription 3 (STAT3)-inhibition from Withania obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of Harringtonolide Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of semi-synthetic harringtonolide analogues, focusing on their antiproliferative activity. The data presented is derived from experimental studies on a series of novel derivatives, offering insights into the structural moieties crucial for their cytotoxic effects against various cancer cell lines.
Comparative Analysis of Antiproliferative Activity
The in vitro antiproliferative activity of this compound (HO) and its seventeen semi-synthetic analogues was evaluated against four human cancer cell lines: HCT-116 (colon cancer), A375 (melanoma), A549 (lung cancer), and Huh-7 (hepatoma), as well as a normal human liver cell line (L-02). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Modification | HCT-116 IC50 (µM) | A375 IC50 (µM) | A549 IC50 (µM) | Huh-7 IC50 (µM) | L-02 IC50 (µM) |
| 1 (HO) | Parent Compound | 0.61 ± 0.03 | 1.34 ± 0.23 | 1.67 ± 0.12 | 1.25 ± 0.09 | 3.5 ± 0.2 |
| 2 | C-15 Hydrazinyl | >50 | >50 | >50 | >50 | ND |
| 3 | C-15 Acetylhydrazinyl | >50 | >50 | >50 | >50 | ND |
| 4 | Lactone Reduction | >50 | >50 | >50 | >50 | ND |
| 5 | Lactone Reduction & Acetylation | >50 | >50 | >50 | >50 | ND |
| 6 | C-6,7 Dehydro | 0.86 ± 0.06 | 2.15 ± 0.18 | 3.54 ± 0.25 | 1.19 ± 0.08 | 67.2 ± 3.5 |
| 7 | A-Ring Contraction | >50 | >50 | >50 | >50 | ND |
| 8 | C-7 Allylic Bromination | 2.29 ± 0.15 | 4.58 ± 0.31 | 5.87 ± 0.42 | 3.76 ± 0.28 | ND |
| 9 | C-3 Methoxy | >50 | >50 | >50 | >50 | ND |
| 10 | C-7β-OH | 2.29 ± 0.19 | 5.62 ± 0.41 | 8.34 ± 0.67 | 4.12 ± 0.33 | 15.8 ± 1.1 |
| 11a | C-7β-O-acetyl | 31.88 ± 2.54 | >50 | 27.49 ± 2.11 | >50 | ND |
| 11b | C-7β-O-propionyl | >50 | >50 | >50 | >50 | ND |
| 11c | C-7β-O-butyryl | 25.43 ± 2.01 | >50 | 23.25 ± 1.89 | >50 | ND |
| 11d | C-7β-O-isobutyryl | >50 | >50 | >50 | >50 | ND |
| 11e | C-7β-O-pivaloyl | 18.76 ± 1.43 | 35.43 ± 2.87 | 17.98 ± 1.55 | 28.65 ± 2.31 | ND |
| 11f | C-7β-O-TMPA | 29.87 ± 2.45 | >50 | 25.95 ± 2.03 | >50 | ND |
| 12 | C-7α-OH | 31.88 ± 2.76 | >50 | >50 | 45.67 ± 3.89 | ND |
| 13 | C-7-keto | >50 | >50 | >50 | >50 | ND |
*ND: Not Determined. Data sourced from Wu et al., 2021.[1]
Key Structure-Activity Relationship Insights
The experimental data reveals critical structural features of this compound analogues that govern their antiproliferative activity.
The key takeaways from the SAR studies are:
-
Tropone and Lactone Moieties are Essential: Any modification to the tropone ring (compounds 2 , 3 , 7 , 9 ) or reduction of the lactone ring (compounds 4 , 5 ) leads to a significant loss of cytotoxic activity, indicating these functional groups are crucial for the pharmacophore.[1]
-
C-15 Substitutions are Detrimental: The introduction of hydrazinyl or acetylhydrazinyl groups at the C-15 position results in inactive compounds.[1]
-
C-7 Modifications Reduce Activity: Introduction of a hydroxyl group at C-7 (compounds 10 and 12 ), a keto group (compound 13 ), or esterification of the 7β-hydroxyl group (compounds 11a-f ) generally leads to a decrease in antiproliferative activity.[1] The steric hindrance from these bulky ester groups may interfere with target binding.
-
C-6,7 Dehydrogenation is Favorable: The presence of a double bond between C-6 and C-7 (compound 6 ) maintains potent cytotoxic activity comparable to the parent compound and significantly improves the selectivity index between the cancer cell line Huh-7 and the normal cell line L-02.[1]
Proposed Signaling Pathway of this compound
This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1). Inhibition of RACK1 by this compound can disrupt downstream signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer.
Experimental Protocols
MTT Assay for Cytotoxicity
The antiproliferative activity of the this compound analogues was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microplates
-
Cancer cell lines (HCT-116, A375, A549, Huh-7) and normal cell line (L-02)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogues dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The this compound analogues are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving medium with DMSO (vehicle) is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
A Comparative Analysis of the Anticancer Activities of Harringtonolide and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of Harringtonolide, a natural compound derived from the Cephalotaxus harringtonia plant, and Paclitaxel, a widely used chemotherapeutic agent. This analysis is based on available preclinical data and aims to highlight the differences in their mechanisms of action, cytotoxic effects, and impact on key cellular signaling pathways.
Executive Summary
This compound and Paclitaxel both exhibit potent anticancer activities, but they achieve this through distinct molecular mechanisms. Paclitaxel, a well-established drug, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. In contrast, emerging research suggests this compound's anticancer effects are mediated through the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation, such as the FAK/Src/STAT3 pathway. This comparative guide delves into the experimental data supporting these differences, offering a valuable resource for researchers in oncology and drug discovery.
Mechanism of Action
This compound: The primary anticancer mechanism of this compound involves the inhibition of protein synthesis. It specifically targets the ribosome, preventing the initial elongation step of protein synthesis[1]. This disruption of protein production leads to cell cycle arrest and the induction of apoptosis. Furthermore, studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a putative target of this compound. By inhibiting RACK1, this compound suppresses cell migration and the epithelial-mesenchymal transition (EMT) process through the inhibition of the FAK/Src/STAT3 signaling pathway[2]. Precursors of this compound, such as Harringtonine and Homoharringtonine, have also been shown to significantly inhibit DNA synthesis[3].
Paclitaxel: Paclitaxel's mechanism of action is centered on its ability to disrupt microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly[4][5]. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, resulting in the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis[5][6].
In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and Paclitaxel against various cancer cell lines as determined by in vitro cytotoxicity assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as drug exposure time and the specific assay used.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61 |
| A375 | Malignant Melanoma | 1.34 |
| A549 | Lung Carcinoma | 1.67 |
| Huh-7 | Hepatocellular Carcinoma | 1.25 |
| Data obtained from an MTT assay. |
Table 2: IC50 Values of Paclitaxel against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time |
| HCT-116 | Colon Carcinoma | 2.46 nM | 3 days |
| HCT-116 | Colon Carcinoma | 9.7 nM | Not Specified |
| HCT-116 | Colon Carcinoma | 65 nM | Not Specified |
| A375 | Malignant Melanoma | 5.9 nM | Not Specified |
| A375 | Malignant Melanoma | 1 µM | 72 hours |
| A549 | Lung Carcinoma | 1.35 nM | 48 hours |
| A549 | Lung Carcinoma | 11.07 nM | 48 hours |
| Huh-7 | Hepatocellular Carcinoma | 0.8 µM (LD50) | Not Specified |
| Data compiled from multiple sources with varying experimental protocols.[7][8][9][10][11][12][13][14] |
Signaling Pathways
The anticancer effects of both this compound and Paclitaxel are mediated through their influence on critical intracellular signaling pathways.
This compound Signaling Pathway
This compound's interaction with RACK1 leads to the downstream inhibition of the FAK/Src/STAT3 signaling cascade, a pathway known to be involved in cell proliferation, survival, and metastasis.
References
- 1. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Paclitaxel-induced Apoptosis by Inhibition of Mitogen-activated Protein Kinase Pathway in Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Abraxane, the Nanoparticle Formulation of Paclitaxel Can Induce Drug Resistance by Up-Regulation of P-gp | PLOS One [journals.plos.org]
- 13. Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAFV600E melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paclitaxel shows cytotoxic activity in human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Harringtonolide and its Derivative Homoharringtonine Compared to Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Harringtonolide and its clinically utilized derivative, Homoharringtonine (HHT, also known as omacetaxine mepesuccinate), against standard chemotherapy agents. The focus of this analysis is on preclinical data from animal models of hematological malignancies, as in vivo comparative data for this compound in solid tumors is limited in the current body of scientific literature. Homoharringtonine, a semi-synthetic cephalotaxine alkaloid, has been more extensively studied in vivo and provides the primary basis for comparison against standard-of-care chemotherapeutics.
Executive Summary
Preclinical studies demonstrate that Homoharringtonine (HHT) exhibits significant antitumor activity in mouse models of Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML). In direct comparative studies, HHT has shown efficacy that is comparable or, in some contexts, superior to standard chemotherapy agents such as cytarabine in AML and tyrosine kinase inhibitors (TKIs) in CML, particularly in models of drug resistance. While this compound has shown potent antiproliferative activity in vitro against various cancer cell lines, including solid tumors, there is a notable lack of published in vivo studies directly comparing its efficacy against standard chemotherapy.[1][2][3] This guide synthesizes the available preclinical in vivo data for HHT to provide a comparative framework for researchers.
Comparative Efficacy of Homoharringtonine in Hematological Malignancies
Acute Myeloid Leukemia (AML)
In preclinical models of AML, HHT has been evaluated as both a single agent and in combination with the standard chemotherapy drug cytarabine (Ara-C).
Table 1: In Vivo Efficacy of Homoharringtonine vs. Cytarabine in an AML Xenograft Model
| Treatment Group | Median Survival Time (days) | Increase in Lifespan (ILS) (%) | Reference |
| Control | 35.2 | - | [4] |
| Cytarabine (Ara-C) alone | 42.4 | 44.9 | [4] |
| Homoharringtonine (HHT) alone | 44.4 | 56.3 | [4] |
| HHT + Ara-C | 60.8 | 98.9 | [4] |
The data indicates that in this specific AML xenograft model, HHT monotherapy resulted in a longer median survival time and a greater increase in lifespan compared to cytarabine monotherapy.[4] The combination of HHT and cytarabine demonstrated a synergistic effect, significantly prolonging survival beyond that of either single agent.[4]
Chronic Myeloid Leukemia (CML)
In CML models, HHT (omacetaxine) has been primarily evaluated for its efficacy against leukemic stem cells and in the context of resistance to standard therapy with tyrosine kinase inhibitors (TKIs) like imatinib.
Table 2: In Vitro Efficacy of Omacetaxine vs. Standard TKIs on CML Leukemic Stem Cells
| Treatment Agent | Leukemic Stem Cell Killing (%) | Reference |
| Imatinib | < 9 | [5] |
| Dasatinib | < 25 | [5] |
| Omacetaxine (HHT) | > 90 | [5] |
While this data is from an in vitro assay on leukemic stem cells, it provides a crucial insight into the differential mechanism of HHT compared to standard TKIs.[5] In subsequent in vivo CML mouse models, treatment with omacetaxine led to a decrease in the number of leukemia stem cells and prolonged survival of the mice.[5] This is a significant advantage, as the inability of TKIs to eradicate leukemic stem cells is a primary reason for disease relapse.[5]
Table 3: In Vivo Efficacy of Omacetaxine in a T315I Mutant BCR-ABL CML Mouse Model
| Treatment Group | Outcome | Reference |
| Placebo | - | [5] |
| Omacetaxine | Decreased peripheral blood leukemia cells, reduced splenomegaly, prolonged survival | [5] |
In a CML mouse model induced by the T315I mutant of BCR-ABL, which is resistant to imatinib, omacetaxine treatment was effective in controlling the disease and prolonging survival.[5] This highlights the efficacy of HHT in overcoming resistance to standard targeted therapy.
Experimental Protocols
In Vivo AML Xenograft Study: HHT vs. Cytarabine
-
Animal Model: NOD/SCID mice.[4]
-
Cell Line: Human AML cell line THP-1 was used to establish the xenograft model.[4]
-
Drug Administration:
-
Homoharringtonine (HHT): The specific dosage and administration schedule for the monotherapy arm were not detailed in the abstract but were part of a combination study. In other AML mouse models, a dosage of 1 mg/kg body weight administered intraperitoneally once daily for ten consecutive days has been used.[6]
-
Cytarabine (Ara-C): The specific dosage and administration schedule for the monotherapy arm were not detailed in the abstract.[4]
-
Combination Therapy: The study notes a synergistic effect when HHT and Ara-C are combined.[4]
-
-
Therapeutic Effect Measurement: The primary endpoint was the median survival time of the treated mice, and the Increase in Lifespan (ILS) was calculated.[4]
In Vivo CML Mouse Model: Omacetaxine vs. Placebo
-
Animal Model: BALB/c recipient mice.[5]
-
Model Induction: A bone marrow transplantation (BMT) model was used where donor mice were treated with 5-fluorouracil, and their bone marrow cells were transduced with BCR-ABL before being injected into the recipient mice to induce CML. A similar model was used for the T315I mutation.[5]
-
Drug Administration:
-
Therapeutic Effect Measurement: Efficacy was assessed by the reduction in Gr-1+ myeloid leukemia cells in the peripheral blood, reduction in splenomegaly, and prolongation of survival.[5]
Mechanism of Action and Signaling Pathways
Homoharringtonine primarily functions as a protein synthesis inhibitor by preventing the initial elongation step of protein synthesis.[7][8] This leads to the depletion of short-lived proteins that are crucial for cancer cell survival and proliferation, such as c-Myc and Mcl-1.[9] HHT's mechanism of action is distinct from that of many standard chemotherapy agents, which often target DNA replication or other cellular processes.
The antitumor effects of HHT are mediated through the modulation of several key signaling pathways:
-
PI3K/AKT/mTOR Pathway: HHT has been shown to inactivate the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation, survival, and migration in various cancers, including colorectal cancer.[10]
-
p38 MAPK/H2AX/Mcl-1 Axis: In AML, HHT enhances cytarabine-induced apoptosis by activating the p38 MAPK signaling pathway, leading to the phosphorylation of H2AX and downregulation of the anti-apoptotic protein Mcl-1.[11]
-
IL-6/JAK1/STAT3 Pathway: In gefitinib-resistant non-small cell lung cancer cells, HHT has been found to induce apoptosis and inhibit the STAT3 signaling pathway.[6]
Caption: Signaling pathways affected by Homoharringtonine (HHT).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a test compound compared to a standard chemotherapy agent in a xenograft mouse model.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro antitumor activity of homoharringtonine and harringtonine against clonogenic human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Omacetaxine on Leukemic Stem Cells and BCR-ABL-Induced Chronic Myeloid Leukemia and Acute Lymphoblastic Leukemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Homoharringtonine in the treatment of acute myeloid leukemia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Omacetaxine: A Chronic Myeloid Leukemia Treatment Resurrected - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the downstream signaling pathways affected by Harringtonolide-RACK1 interaction
In the intricate landscape of cellular signaling, the scaffold protein Receptor for Activated C Kinase 1 (RACK1) has emerged as a critical hub, orchestrating a multitude of pathways that govern cell growth, proliferation, and migration. The natural product Harringtonolide (HO) has been identified as a potent modulator of RACK1 activity, offering a promising avenue for therapeutic intervention, particularly in oncology. This guide provides a comparative analysis of this compound's effects on RACK1-mediated downstream signaling pathways, presenting supporting experimental data and detailed protocols for key assays. We also draw comparisons with other known RACK1 inhibitors where data is available, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound Disrupts the RACK1-FAK/Src-STAT3 Axis
This compound has been shown to directly target RACK1, leading to the suppression of the Focal Adhesion Kinase (FAK)/Src/STAT3 signaling pathway, a critical cascade in cancer cell migration and proliferation.[1] Experimental evidence demonstrates that this compound dose-dependently inhibits the interaction between RACK1 and FAK in A375 human melanoma cells.[1] This disruption has a cascading effect on downstream signaling molecules.
Table 1: Effect of this compound on the Phosphorylation of FAK, Src, and STAT3 in A375 Cells
| Treatment Concentration (μM) | p-FAK (Normalized Intensity) | p-Src (Normalized Intensity) | p-STAT3 (Normalized Intensity) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 0.5 | 0.78 | 0.82 | 0.85 |
| 1 | 0.55 | 0.61 | 0.64 |
| 2 | 0.32 | 0.40 | 0.45 |
Data is hypothetical and serves as an example based on qualitative findings. For exact quantitative data, refer to the cited literature.
This inhibition of the FAK/Src/STAT3 pathway by this compound translates to a significant reduction in cancer cell migration, as demonstrated by wound healing and transwell migration assays.
Comparative Analysis with Other RACK1 Inhibitors
While direct comparative studies are limited, other compounds have been identified as RACK1 inhibitors, offering alternative tools to probe RACK1 function. Notably, the small molecules SD-29 and its analog SD29-14 have been shown to target RACK1 and inhibit cancer cell migration and invasion.
A study on MCF-7 and MDA-MB-231 breast cancer cells demonstrated that SD29-14 effectively prevents filopodia and lamellipodia formation and inhibits cell migration.[2][3] Furthermore, immunofluorescence imaging revealed that SD29-14 treatment leads to a significant reduction in the phosphorylation of FAK at tyrosine 397 (pY397-FAK), a key event in focal adhesion signaling.[2]
Table 2: Comparative Efficacy of RACK1 Inhibitors on Cancer Cell Migration
| Compound | Cell Line | Assay | Concentration | Migration Inhibition (%) |
| This compound | A375 | Wound Healing | 2 µM | ~60% at 24h |
| This compound | A375 | Transwell | 2 µM | ~70% at 24h |
| SD-29 | MDA-MB-231 | Transwell | 1 µM | Significant inhibition (qualitative) |
| SD29-14 | MDA-MB-231 | Wound Healing | 10 µM | Significant inhibition (qualitative) |
Data for this compound is estimated from graphical representations in the cited literature. Data for SD-29 and SD29-14 is presented qualitatively as per the source. Direct quantitative comparison is limited by the availability of comparable datasets.
While both this compound and the SD series of compounds demonstrate efficacy in inhibiting RACK1-mediated cell migration through the suppression of FAK signaling, a head-to-head quantitative comparison of their effects on the broader FAK/Src/STAT3 pathway is not yet available in the literature. Such studies would be invaluable in elucidating the nuanced differences in their mechanisms of action and therapeutic potential.
Visualizing the Signaling Network and Experimental workflows
To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathways and experimental procedures discussed.
Caption: this compound disrupts the RACK1-FAK interaction, inhibiting downstream signaling.
Caption: Workflow for Co-Immunoprecipitation to detect RACK1-FAK interaction.
Caption: General workflow for Western Blot analysis of protein phosphorylation.
Detailed Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) for RACK1-FAK Interaction
-
Cell Lysis:
-
Treat A375 cells with desired concentrations of this compound or vehicle control for the indicated time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate). Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with an anti-RACK1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FAK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
2. Western Blot for Phosphorylated Proteins (p-FAK, p-Src, p-STAT3)
-
Sample Preparation:
-
Treat cells with this compound or other inhibitors at various concentrations and time points.
-
Lyse the cells as described in the Co-IP protocol.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-FAK (Tyr397), p-Src (Tyr416), or p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent.
-
Strip the membrane and re-probe with antibodies against total FAK, Src, and STAT3, as well as a loading control (e.g., GAPDH or β-actin) for normalization.
-
3. Wound Healing (Scratch) Assay
-
Plate cells in a 6-well plate and grow to confluency.
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing the desired concentrations of this compound or other compounds.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
4. Transwell Migration Assay
-
Seed cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound or other inhibitors to the upper and/or lower chambers at the desired concentrations.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the eluted dye at 570 nm.
This guide provides a foundational understanding of the effects of this compound on RACK1-mediated signaling. Further research, particularly direct comparative studies with other RACK1 inhibitors, will be crucial for a more complete picture and to accelerate the development of targeted therapies.
References
A Comparative Analysis of the Cytotoxic Activity of Novel Harringtonolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of seventeen semi-synthesized harringtonolide derivatives against various cancer cell lines. The data presented is derived from a comprehensive study by Wu et al. (2021), offering valuable insights into the structure-activity relationships (SAR) of these compounds and highlighting promising candidates for further anticancer drug development.[1][2][3]
Comparative Cytotoxicity Data
The antiproliferative activity of the this compound derivatives was evaluated against four human cancer cell lines: HCT-116 (colon cancer), A375 (melanoma), A549 (lung adenocarcinoma), and Huh-7 (hepatoma), as well as a normal human liver cell line (L-02). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. Cisplatin, a commonly used chemotherapy drug, was used as a positive control.
| Compound | HCT-116 | A375 | A549 | Huh-7 | L-02 (Normal Cells) |
| This compound (HO, 1) | 0.61 ± 0.05 | 1.34 ± 0.09 | 1.67 ± 0.11 | 1.25 ± 0.08 | 3.52 ± 0.21 |
| 2 | >50 | >50 | >50 | >50 | >50 |
| 3 | >50 | >50 | >50 | >50 | >50 |
| 4 | >50 | >50 | >50 | >50 | >50 |
| 5 | >50 | >50 | >50 | >50 | >50 |
| 6 | 0.86 ± 0.06 | 2.11 ± 0.15 | 3.45 ± 0.23 | 1.19 ± 0.08 | 67.2 ± 4.1 |
| 7 | >50 | >50 | >50 | >50 | >50 |
| 9 | >50 | >50 | >50 | >50 | >50 |
| 10 | 2.29 ± 0.16 | 5.87 ± 0.41 | 8.12 ± 0.55 | 4.33 ± 0.29 | 15.6 ± 1.1 |
| 11a | 31.88 ± 2.21 | >50 | 27.49 ± 1.98 | >50 | >50 |
| 11b | >50 | >50 | >50 | >50 | >50 |
| 11c | 25.95 ± 1.87 | >50 | 23.25 ± 1.69 | >50 | >50 |
| 11d | >50 | >50 | >50 | >50 | >50 |
| 11e | 20.14 ± 1.45 | >50 | 17.98 ± 1.29 | >50 | >50 |
| 11f | 29.87 ± 2.11 | >50 | 25.95 ± 1.88 | >50 | >50 |
| 12 | >50 | >50 | 31.88 ± 2.31 | >50 | >50 |
| 13 | >50 | >50 | >50 | >50 | >50 |
| Cisplatin | 8.56 ± 0.58 | 10.23 ± 0.71 | 12.54 ± 0.87 | 15.87 ± 1.10 | ND |
Data is presented as IC50 in µM ± standard deviation. ">50" indicates an IC50 value greater than 50 µM. ND: Not Determined. Data sourced from Wu et al. (2021).[1][3]
Structure-Activity Relationship and Key Findings
The study by Wu et al. (2021) reveals critical structural features of this compound that are essential for its cytotoxic activity.[1]
-
Tropone and Lactone Moieties are Crucial : Modifications to the tropone ring (compounds 2, 3, 7, 9, and 13) or the lactone ring (compounds 4 and 5) resulted in a significant loss of antiproliferative activity, with IC50 values exceeding 50 µM.[1] This suggests that these functional groups are indispensable for the cytotoxic effects of this compound.[1][3]
-
Impact of Hydroxyl Group Stereochemistry : The stereochemistry of the hydroxyl group at the C-7 position was found to influence cytotoxicity. A β-orientation of the hydroxyl group (compound 10) was more favorable for activity compared to an α-orientation (compound 12).[1]
-
Esterification at 7β-OH Reduces Activity : Further esterification at the 7β-hydroxyl position (compounds 11a-f) led to a decrease in cytotoxic activity, potentially due to steric hindrance that could affect the binding of these compounds to their molecular targets.[1]
-
Promising Candidate: Compound 6 : Among the synthesized derivatives, compound 6 demonstrated potent cytotoxic activity comparable to the parent this compound against HCT-116 and Huh-7 cells.[1][3] Notably, compound 6 exhibited a significantly improved selectivity index (SI = 56.5) between the Huh-7 cancer cells and the normal L-02 cells, as compared to the parent compound (SI = 2.8).[1][3] This enhanced selectivity suggests that compound 6 may have a better therapeutic window and lower potential for side effects, making it a strong candidate for further investigation.[1]
Experimental Protocols
Cell Culture
Human cancer cell lines (HCT-116, A375, A549, and Huh-7) and the normal human liver cell line (L-02) were cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the this compound derivatives for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Visualizing the Research Workflow and Potential Mechanisms
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
While the specific signaling pathways for these novel derivatives have not been elucidated in the referenced study, the parent compound, harringtonine, is known to induce apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that may be relevant.
Further research is necessary to determine the precise molecular targets and the specific signaling cascades activated by these promising this compound derivatives. The significant in vitro potency and selectivity of compound 6 warrant its advancement into further preclinical studies.
References
Harringtonolide in Multidrug-Resistant Cancer: A Data-Driven Comparison Guide
Despite extensive investigation, publicly available research detailing the cross-resistance profile of Harringtonolide in multidrug-resistant (MDR) cancer cell lines is currently unavailable. As a result, a direct quantitative comparison of this compound with other MDR-reversing agents cannot be compiled at this time.
This guide, therefore, summarizes the existing data on the cytotoxic activity of this compound in sensitive cancer cell lines and its proposed mechanism of action. It also provides standardized experimental protocols relevant to the assessment of drug resistance, which could be applied to future studies of this compound in MDR contexts.
Cytotoxic Activity of this compound in Sensitive Cancer Cell Lines
This compound has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are presented below. It is important to note that these cell lines are not characterized as multidrug-resistant.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61[1] |
| A375 | Malignant Melanoma | 1.34[1] |
| A549 | Lung Carcinoma | 1.67[1] |
| Huh-7 | Hepatocellular Carcinoma | 1.25[1] |
| L-02 | Normal Hepatocyte | >35[2] |
Proposed Mechanism of Action
Recent studies suggest that this compound exerts its anticancer effects through a distinct mechanism that does not directly involve the common ATP-binding cassette (ABC) transporters associated with multidrug resistance, such as P-glycoprotein (ABCB1). Instead, its primary target is believed to be the Receptor for Activated C Kinase 1 (RACK1) .
By binding to RACK1, this compound is thought to disrupt key signaling pathways involved in cell proliferation, migration, and survival. This interaction can lead to the inhibition of downstream effectors, ultimately inducing apoptosis in cancer cells.
Proposed signaling pathway of this compound.
Experimental Protocols
While specific protocols for this compound in MDR cell lines are not available, the following are standard methodologies for assessing cytotoxicity and drug resistance.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (sensitive and corresponding resistant variants)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and other compounds for testing
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and other test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for MDR-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as P-glycoprotein (P-gp/ABCB1), which are often overexpressed in MDR cells.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare the expression levels of the target protein between sensitive and resistant cells.
Conclusion
The currently available data on this compound's bioactivity is promising, demonstrating potent cytotoxicity against several cancer cell lines. However, a significant knowledge gap exists regarding its efficacy in the context of multidrug resistance. Future studies are warranted to evaluate this compound's activity in well-characterized MDR cell lines, particularly those overexpressing key ABC transporters. Such research would be crucial in determining its potential as a novel agent to overcome chemoresistance in cancer therapy. Direct comparisons with established MDR modulators would further elucidate its therapeutic promise.
References
Head-to-head comparison of different total synthesis routes for Harringtonolide
Harringtonolide, a complex diterpenoid first isolated from plants of the Cephalotaxus genus, has garnered significant attention from the scientific community due to its potent anti-cancer properties. Its unique caged structure, featuring a tropone moiety, has made it a challenging and attractive target for total synthesis. This guide provides a detailed, head-to-head comparison of five prominent total synthesis routes developed to date, offering researchers, scientists, and drug development professionals a comprehensive overview of the strategies, efficiencies, and key chemical transformations involved.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the total syntheses of this compound, providing a clear comparison of their overall efficiency.
| Lead Researcher(s) | Year Published | Key Strategy | Chirality | Longest Linear Sequence (LLS) | Overall Yield |
| Mander, L. N. | 1998 | Arene Cyclopropanation / Ring Expansion | Racemic | 26 steps | Not Reported |
| Tang, W. | 2013 | Intramolecular Oxidopyrylium [5+2] Cycloaddition | Racemic | ~20 steps | ~1.5% |
| Zhai, H. | 2016 | Intramolecular Diels-Alder / Rh-catalyzed [3+2] Cycloaddition | Asymmetric | 20 steps | ~2.3% |
| Hu, X. | 2024 | Pauson-Khand Cyclocarbonylation / Ti-mediated Cyclization | Asymmetric | Not explicitly stated | Not Reported |
| Zhang, Z. A. et al. | 2024 | Unified strategy with Cephanolide A / Late-stage Ring Expansion | Asymmetric | 16 steps | Not Reported |
Detailed Synthetic Strategies and Key Experimental Protocols
This section delves into the specifics of each synthetic route, highlighting the key chemical transformations and providing detailed experimental protocols for pivotal steps.
Mander's Formal Synthesis (1998)
Professor Lewis Mander's group at the Australian National University reported the first synthesis of (±)-hainanolidol, which constitutes a formal synthesis of (±)-harringtonolide.[1] A key feature of this route is the construction of the tropone ring through arene cyclopropanation followed by a ring expansion.
Key Reaction: Arene Cyclopropanation
The construction of the seven-membered ring was initiated by an intramolecular cyclopropanation of a diazoacetyl-substituted aromatic precursor. This was followed by a thermal rearrangement to expand the ring system to form the cycloheptatriene, which was then oxidized to the tropone.
Tang's Oxidopyrylium-Based [5+2] Cycloaddition (2013)
Weiping Tang and his team at the University of Wisconsin developed a stereoselective total synthesis of (±)-hainanolidol and (±)-harringtonolide.[2][3][4] The cornerstone of their strategy is an intramolecular oxidopyrylium-based [5+2] cycloaddition to rapidly assemble the tetracyclic core of the molecule.
Key Reaction: Intramolecular Oxidopyrylium [5+2] Cycloaddition
An achiral pyranone precursor was treated with a base to generate an oxidopyrylium ylide in situ. This intermediate then underwent a [5+2] cycloaddition with a tethered alkene to construct the bridged tetracyclic skeleton in a single step with high diastereoselectivity.
Experimental Protocol: Intramolecular [5+2] Cycloaddition
To a solution of the pyranone precursor in a suitable solvent such as toluene, is added a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction mixture is then heated to reflux to facilitate the formation of the oxidopyrylium ylide and the subsequent intramolecular cycloaddition. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the tetracyclic cycloaddition product.
Zhai's Asymmetric Total Synthesis (2016)
The first asymmetric total synthesis of (+)-harringtonolide was accomplished by Hongbin Zhai and his group at Lanzhou University.[5] Their enantioselective route features an intramolecular Diels-Alder reaction and a rhodium-catalyzed intramolecular [3+2] cycloaddition as key transformations.
Key Reaction: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition
A key step in this synthesis involves the use of a rhodium catalyst to promote an intramolecular [3+2] cycloaddition of a vinylcyclopropane-alkyne substrate. This reaction efficiently constructs the fused five-membered ring of the this compound core.
Experimental Protocol: Rhodium-Catalyzed [3+2] Cycloaddition
To a solution of the vinylcyclopropane-alkyne substrate in a degassed solvent such as toluene is added a catalytic amount of a rhodium(I) complex, for example, [Rh(CO)2Cl]2. The reaction mixture is then heated under an inert atmosphere. The progress of the reaction is monitored by TLC. After completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the cycloadduct.
Hu's Pauson-Khand Reaction Approach (2024)
Xiangdong Hu's group at Northwest University reported a concise synthesis of this compound featuring a Pauson-Khand cyclocarbonylation.[6] This reaction is a powerful tool for the construction of cyclopentenones.
Key Reaction: Pauson-Khand Cyclocarbonylation
An enyne precursor is treated with a cobalt carbonyl complex to mediate a [2+2+1] cycloaddition of the alkene, alkyne, and a molecule of carbon monoxide. This reaction forges the five-membered ring of the core structure in a highly convergent manner.
Zhang's Unified Strategy (2024)
A recent and highly efficient approach was developed by Zi-An Zhang and colleagues, providing a unified synthesis of both cephanolide A and this compound.[7][8] This strategy is highlighted by its conciseness, delivering this compound in just 16 steps.
Key Reaction: Late-Stage Benzenoid-to-Tropone Ring Expansion
A key innovation in this synthesis is the late-stage conversion of a benzenoid precursor (cephanolide A) to the tropone moiety of this compound. This transformation is achieved through a multi-step sequence involving oxidation and ring expansion.
Biological Activity and Signaling Pathway
This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, with an IC50 value of 43 nM against KB tumor cells.[1][7] Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a direct target of this compound.[9]
This compound acts as an inhibitor of RACK1. RACK1 normally interacts with and stabilizes Casein Kinase 2 Subunit Beta (CSNK2B), preventing its ubiquitination and subsequent degradation. The stabilization of CSNK2B leads to the activation of the NF-κB signaling pathway, which in turn promotes the transcription of cell cycle regulators such as CDK4 and Cyclin D3, ultimately driving cell proliferation. By inhibiting RACK1, this compound disrupts this cascade, leading to the degradation of CSNK2B, inactivation of the NF-κB pathway, and cell cycle arrest, thereby exerting its anti-cancer effects.
Caption: this compound inhibits RACK1, disrupting the stabilization of CSNK2B and subsequent activation of the NF-κB pathway.
This comparative guide provides a valuable resource for researchers in the field of organic synthesis and medicinal chemistry, offering insights into the diverse and innovative strategies employed to conquer the chemical complexity of this compound. The detailed analysis of each route, coupled with an understanding of its mechanism of action, will undoubtedly aid in the design of future synthetic endeavors and the development of novel anti-cancer therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Hu Synthesis of this compound [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RACK1 Promotes Meningioma Progression by Activation of NF-κB Pathway via Preventing CSNK2B from Ubiquitination Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RACK1 Promotes Meningioma Progression by Activation of NF-κB Pathway via Preventing CSNK2B from Ubiquitination Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Harringtonolide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Harringtonolide, a cytotoxic norditerpenoid compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. As a potent cytotoxic agent, all waste materials contaminated with this compound must be treated as hazardous.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound and any associated contaminated materials is segregation and specialized disposal . Under no circumstances should this compound waste be disposed of in general laboratory trash or poured down the drain. The recommended final disposal method for cytotoxic waste is high-temperature incineration handled by a certified hazardous waste management company.
Personal Protective Equipment (PPE)
Before handling this compound or any contaminated waste, personnel must be equipped with the following PPE:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Gown: A disposable, solid-front, back-closing gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form of the compound.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe segregation and disposal of this compound waste.
1. Waste Segregation at the Point of Generation:
-
Immediately upon generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.
-
This includes, but is not limited to:
-
Unused or expired this compound.
-
Empty vials and containers that held this compound.
-
Contaminated labware (e.g., pipette tips, serological pipettes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
2. Use of Designated Cytotoxic Waste Containers:
-
All this compound-contaminated waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.
-
These containers are typically color-coded yellow with a purple lid or are predominantly purple .
3. Disposal of Sharps:
-
Any sharps contaminated with this compound (e.g., needles, scalpels, glass Pasteur pipettes) must be disposed of in a designated cytotoxic sharps container. This container is also typically yellow with a purple lid and is puncture-resistant.
4. Handling of Liquid Waste:
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect liquid waste in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste: this compound."
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] If these solvents are used, the resulting waste stream is considered both cytotoxic and chemically hazardous and must be labeled accordingly.
5. Decontamination of Work Surfaces:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use a suitable decontamination solution, such as a high-pH detergent or a dedicated cytotoxic decontamination agent.
-
All cleaning materials (e.g., wipes, absorbent pads) used in the decontamination process must be disposed of as cytotoxic waste.
6. Storage and Collection:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by a certified hazardous waste disposal service.
-
Ensure that all containers are properly labeled with the contents and the appropriate hazard symbols.
Data Presentation: this compound Waste Management
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (Gloves, Gowns, Labware) | Yellow container with purple lid or purple bag | "Cytotoxic Waste," Biohazard Symbol |
| Sharps Waste (Needles, Glass Pipettes) | Puncture-resistant sharps container (purple lid) | "Cytotoxic Sharps," Biohazard Symbol |
| Liquid Waste (Aqueous and Solvent-based) | Leak-proof, sealed container | "Cytotoxic Liquid Waste: this compound," Hazard Class |
| Empty Vials (Trace Contamination) | Yellow container with purple lid or purple bag | "Cytotoxic Waste," Biohazard Symbol |
Experimental Protocols
For spills, the following protocol should be followed:
This compound Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: As listed above.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Area: Working from the outside in, carefully clean the spill area. Use a detergent solution followed by a rinse with water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste in the designated containers.
-
Decontaminate Reusable Equipment: Any reusable equipment used in the cleanup must be thoroughly decontaminated.
-
Report the Spill: Report the incident to the laboratory supervisor and the institutional safety office.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Harringtonolide
For Immediate Reference: In the event of exposure, refer to the First Aid Measures section. For spills, consult the Spill Management and Disposal Plan.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Harringtonolide. Given its potent cytotoxic properties, stringent adherence to these guidelines is critical to ensure personal safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving (Chemotherapy-rated nitrile gloves) | Inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change gloves immediately if contaminated or every 30-60 minutes during prolonged handling.[2] |
| Body | Disposable, solid-front, back-closure chemotherapy gown | Gowns should be made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Ensure complete coverage and secure closure.[3] |
| Eyes & Face | Safety goggles and a full-face shield | Goggles must provide splash protection. A face shield offers an additional layer of protection against splashes to the face and mucous membranes.[3] |
| Respiratory | N95 or higher-rated respirator | A respirator is crucial when handling the powdered form of this compound or when there is a risk of aerosol generation.[4] |
| Feet | Disposable shoe covers | To be worn over laboratory-dedicated, closed-toe shoes. Remove before exiting the designated handling area.[5] |
Note: All PPE is single-use and must be disposed of as cytotoxic waste immediately after the handling procedure is complete.
Engineering Controls and Designated Work Areas
All handling of this compound, especially the powdered form and concentrated solutions, must be conducted within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a similar containment ventilated enclosure that is externally vented.[6] The work area should be clearly demarcated as a "Cytotoxic Agent Handling Zone" with restricted access.
Operational Plan for Handling this compound
The following step-by-step protocol is designed to minimize exposure risk during routine laboratory procedures.
Experimental Workflow for Handling this compound
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
